molecular formula C43H54N10O8 B12379227 LWY713

LWY713

Cat. No.: B12379227
M. Wt: 839.0 g/mol
InChI Key: RVOJNJLWNBVPOR-UHFFFAOYSA-N
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Description

LWY713 is a useful research compound. Its molecular formula is C43H54N10O8 and its molecular weight is 839.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H54N10O8

Molecular Weight

839.0 g/mol

IUPAC Name

3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C43H54N10O8/c1-3-31-40(45-26-13-21-60-22-14-26)49-41(38(47-31)39(44)56)46-27-7-8-32(35(23-27)59-2)51-15-11-28(12-16-51)50-17-19-52(20-18-50)37(55)25-61-34-6-4-5-29-30(34)24-53(43(29)58)33-9-10-36(54)48-42(33)57/h4-8,23,26,28,33H,3,9-22,24-25H2,1-2H3,(H2,44,56)(H2,45,46,49)(H,48,54,57)

InChI Key

RVOJNJLWNBVPOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C(=O)COC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)NC8CCOCC8

Origin of Product

United States

Foundational & Exploratory

LWY713 Mechanism of Action in AML Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for LWY713, a potent and selective Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, in acute myeloid leukemia (AML) cells. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the characterization of this compound.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the targeted degradation of the FLT3 receptor tyrosine kinase, a protein frequently mutated and constitutively activated in AML, driving cancer cell proliferation and survival. As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system to eliminate the FLT3 protein.

The mechanism unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: this compound simultaneously binds to the neosubstrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex, and the FLT3 protein. This brings the E3 ligase into close proximity with FLT3, forming a ternary complex.

  • Ubiquitination of FLT3: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein. This results in the formation of a polyubiquitin chain on FLT3.

  • Proteasomal Degradation: The polyubiquitinated FLT3 is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged FLT3 into small peptides, effectively eliminating it from the cell.

  • Downstream Signaling Inhibition: The degradation of FLT3 leads to the shutdown of its downstream oncogenic signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MAPK (ERK) pathways.

  • Cellular Effects: The inhibition of these critical survival and proliferation pathways ultimately results in G0/G1 phase cell cycle arrest and the induction of apoptosis in FLT3-mutated AML cells.

Data Presentation

The efficacy of this compound has been quantified in AML cell lines, with key metrics summarized below.

Cell LineFLT3 Mutation StatusParameterValueReference
MV4-11FLT3-ITDDC500.64 nM--INVALID-LINK--
MV4-11FLT3-ITDDmax94.8%--INVALID-LINK--
  • DC50: The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed AML cells (e.g., MV4-11) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the logarithm of the drug concentration versus the normalized luminescent signal.

Western Blot for FLT3 Degradation

This technique is used to detect and quantify the levels of FLT3 protein in cell lysates following treatment with this compound.

  • Cell Culture and Treatment: Plate AML cells (e.g., MV4-11) in 6-well plates. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model in AML

This protocol is used to evaluate the anti-tumor activity of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., 6 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Studies (Optional): At the end of the study, tumors can be excised for further analysis, such as western blotting to confirm FLT3 degradation in vivo.

Mandatory Visualization

Signaling Pathway of this compound in AML Cells

LWY713_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (FLT3-LWY713-CRBN) This compound->Ternary_Complex FLT3 FLT3-ITD FLT3->Ternary_Complex STAT5 p-STAT5 FLT3->STAT5 activates AKT p-AKT FLT3->AKT activates ERK p-ERK FLT3->ERK activates CRBN Cereblon (CRBN) (E3 Ligase Component) CRBN->Ternary_Complex Polyubiquitination Polyubiquitination of FLT3 Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation Degradation->STAT5 inhibits Degradation->AKT inhibits Degradation->ERK inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Survival->Apoptosis inhibition leads to

Caption: this compound-mediated degradation of FLT3 and downstream signaling inhibition.

Experimental Workflow for this compound Characterization

LWY713_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A AML Cell Culture (e.g., MV4-11) B This compound Treatment (Dose- and Time-course) A->B C Western Blot for FLT3 Degradation B->C D Cell Viability Assay (IC50 Determination) B->D E Apoptosis Assay (e.g., Annexin V) B->E F Cell Cycle Analysis (Propidium Iodide Staining) B->F G Downstream Signaling Analysis (p-STAT5, p-AKT, p-ERK) B->G H AML Xenograft Model Establishment I This compound Administration H->I J Tumor Volume and Body Weight Monitoring I->J K Pharmacodynamic Analysis (Tumor FLT3 Levels) J->K

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

LWY713_Logical_Relationship This compound This compound Ternary_Complex Forms Ternary Complex with FLT3 and CRBN This compound->Ternary_Complex Ubiquitination Induces FLT3 Polyubiquitination Ternary_Complex->Ubiquitination Degradation Leads to Proteasomal Degradation of FLT3 Ubiquitination->Degradation Signaling_Inhibition Inhibits Downstream Signaling Pathways Degradation->Signaling_Inhibition Cellular_Effects Results in Anti-Leukemic Cellular Effects Signaling_Inhibition->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest

LWY713: A Technical Guide to a Novel FLT3 PROTAC Degrader for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

LWY713 is a novel, potent, and selective proteolysis targeting chimera (PROTAC) designed to degrade the Fms-like tyrosine kinase 3 (FLT3) receptor. This document provides a detailed technical overview of this compound, including its mechanism of action, preclinical data in acute myeloid leukemia (AML) models, and representative experimental protocols for its evaluation. This compound represents a promising therapeutic strategy for AML, particularly for patients harboring FLT3 internal tandem duplication (ITD) mutations, by inducing the targeted degradation of the oncogenic FLT3 protein.

Introduction to this compound

This compound is a heterobifunctional small molecule that falls under the class of PROTACs. It is engineered to specifically induce the degradation of the FLT3 receptor, a validated therapeutic target in AML.[1] Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis. This compound offers an alternative therapeutic modality to traditional kinase inhibitors by eliminating the target protein rather than just blocking its activity.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is composed of three key moieties: a ligand that binds to the FLT3 receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two elements.

The proposed mechanism of action is as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the FLT3 receptor and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag the FLT3 receptor with a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated FLT3 receptor is recognized and subsequently degraded by the 26S proteasome.

  • Catalytic Cycle: this compound is then released and can induce the degradation of another FLT3 molecule, acting in a catalytic manner.

This targeted degradation of FLT3 leads to the inhibition of its downstream signaling pathways, ultimately resulting in anti-leukemic effects.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective degradation of FLT3 in AML cell lines with FLT3-ITD mutations.[1]

ParameterCell LineValue
DC50 MV4-110.64 nM
Dmax MV4-1194.8%
Table 1: In vitro degradation performance of this compound in the FLT3-ITD positive MV4-11 AML cell line.[1]

Mechanistic studies have confirmed that the degradation of FLT3 by this compound is dependent on both Cereblon and the proteasome.[1]

Cellular Effects

The degradation of FLT3 by this compound translates into significant anti-proliferative and pro-apoptotic effects in FLT3-ITD positive AML cells.

  • Inhibition of Downstream Signaling: this compound potently inhibits the phosphorylation of key downstream signaling proteins, including STAT5 and ERK.

  • Cell Cycle Arrest: Treatment with this compound leads to a G0/G1 phase arrest in MV4-11 cells.[1]

  • Induction of Apoptosis: this compound effectively induces apoptosis in AML cells harboring the FLT3-ITD mutation.[1]

In Vivo Efficacy

This compound has shown potent anti-tumor activity in a preclinical in vivo model of AML. In a xenograft model using MV4-11 cells, this compound demonstrated significant tumor growth inhibition.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

LWY713_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex cluster_2 Downstream Effects This compound This compound FLT3 FLT3-ITD This compound->FLT3 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Binds Proteasome Proteasome FLT3->Proteasome Degradation pSTAT5 p-STAT5 pERK p-ERK CRBN->FLT3 Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Ub Ubiquitin Proliferation Cell Proliferation pSTAT5->Proliferation pERK->Proliferation Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Western Blot for FLT3 Degradation (DC50, Dmax) B Western Blot for Downstream Signaling (p-STAT5, p-ERK) A->B C Cell Viability Assay (e.g., MTS/MTT) A->C F MV4-11 Xenograft Tumor Model A->F B->F D Apoptosis Assay (e.g., Annexin V) C->D E Cell Cycle Analysis (e.g., Propidium Iodide) C->E C->F D->F E->F G Tumor Growth Inhibition Assessment F->G H Pharmacokinetic/ Pharmacodynamic Analysis F->H

References

The Discovery and Preclinical Development of LWY713: A Potent and Selective FLT3 PROTAC Degrader for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) is a clinically validated therapeutic target in Acute Myeloid Leukemia (AML), a hematological malignancy with a poor prognosis. While several FLT3 kinase inhibitors have been developed, their clinical efficacy is often limited by incomplete target inhibition and the emergence of drug resistance. LWY713 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to overcome these limitations by inducing the targeted degradation of the FLT3 protein. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.

Introduction: The Rationale for a FLT3 Degrader

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in AML and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[3][4]

While small molecule FLT3 inhibitors have shown clinical benefit, their efficacy can be transient due to factors such as off-target effects and the development of resistance mutations.[1][5] A therapeutic strategy that leads to the complete and sustained elimination of the FLT3 protein offers a promising approach to achieve deeper and more durable responses. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][5] this compound was developed as a PROTAC to specifically target and degrade the FLT3 protein, thereby offering a novel therapeutic modality for FLT3-mutant AML.

The Discovery of this compound: A Targeted Approach

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the FLT3 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties. The design of this compound involved a rational approach to optimize the binding affinities for both the target protein and the E3 ligase, as well as the linker length and composition to facilitate the formation of a productive ternary complex (FLT3-LWY713-CRBN). This ternary complex formation is a critical step for the subsequent ubiquitination and proteasomal degradation of FLT3.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for easy comparison.

Table 1: In Vitro Degradation and Proliferation Inhibition
ParameterCell LineValueReference
DC50 (FLT3 Degradation) MV4-11 (FLT3-ITD)0.64 nM
Dmax (Maximum Degradation) MV4-11 (FLT3-ITD)94.8%
IC50 (Cell Proliferation) MV4-11 (FLT3-ITD)Not explicitly stated, but potent inhibition reported
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

  • IC50 : The concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its anti-leukemic effects through a distinct mechanism of action compared to traditional kinase inhibitors.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades that are crucial for cell survival and proliferation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates Proteasome Proteasome FLT3->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Binds Ub Ubiquitin CRBN->Ub Recruits Ub->FLT3 Ubiquitination

Caption: this compound-mediated degradation of FLT3 and inhibition of downstream signaling.

Mechanistic studies have demonstrated that this compound selectively induces the degradation of FLT3 in a manner that is dependent on both Cereblon and the proteasome. By degrading FLT3, this compound effectively shuts down the downstream signaling pathways, leading to the suppression of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in FLT3-ITD positive AML cells.

Experimental Protocols

The following are representative protocols for the key experiments conducted during the preclinical evaluation of this compound.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for FLT3 Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

Protocol:

  • Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation: Treat MV4-11 cells with this compound for 24-48 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat MV4-11 cells with this compound for a specified time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

In Vivo Antitumor Activity in a Xenograft Model

This experiment evaluates the efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to confirm FLT3 degradation in vivo.

Visualizing the Development and Workflow

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Degradation FLT3 Degradation Assay (Western Blot) Proliferation Cell Proliferation Assay (MTT) Degradation->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Proliferation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis Xenograft MV4-11 Xenograft Model Apoptosis->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD Pharmacodynamics (FLT3 Degradation in Tumors) Efficacy->PD start This compound Synthesis & Characterization start->Degradation

Caption: A streamlined workflow for the preclinical assessment of this compound.

Logical Relationship in the Development of this compound

Logical_Relationship UnmetNeed Unmet Need: Limitations of FLT3 Inhibitors Hypothesis Hypothesis: FLT3 Degradation is a Superior Strategy UnmetNeed->Hypothesis Design Design & Synthesis of this compound (PROTAC Technology) Hypothesis->Design PreclinicalValidation Preclinical Validation (In Vitro & In Vivo) Design->PreclinicalValidation IND Investigational New Drug (IND) Enabling Studies PreclinicalValidation->IND ClinicalTrials Future: Clinical Trials in AML Patients IND->ClinicalTrials

Caption: The logical progression from clinical need to the development of this compound.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. There are no registered clinical trials for this compound on publicly available databases such as ClinicalTrials.gov. The potent in vivo antitumor activity observed in xenograft models provides a strong rationale for advancing this compound towards investigational new drug (IND)-enabling studies and subsequent clinical evaluation in patients with FLT3-mutant AML.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of FLT3-mutant AML. Its novel mechanism of action, which involves the targeted degradation of the FLT3 oncoprotein, has the potential to overcome the limitations of existing FLT3 inhibitors. The preclinical data demonstrate its high potency and selectivity, leading to significant antitumor activity in cellular and animal models of AML. Future work will focus on completing the necessary preclinical safety and toxicology studies to support the initiation of clinical trials, which will be crucial in determining the therapeutic potential of this compound in patients.

References

LWY713: A Technical Guide to a Novel FLT3-Targeted Protein Degrader for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LWY713 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3), a clinically validated therapeutic target in Acute Myeloid Leukemia (AML). By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic modality to overcome the limitations of traditional kinase inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and its therapeutic potential in AML.

Introduction: The Role of FLT3 in AML and the Rationale for Targeted Degradation

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis.

While small molecule FLT3 inhibitors have demonstrated clinical efficacy, their therapeutic benefit can be limited by the development of resistance, often through secondary mutations in the FLT3 kinase domain. Targeted protein degradation using PROTACs represents a promising strategy to overcome these challenges. Unlike inhibitors that merely block the enzymatic activity of the target protein, PROTACs induce its complete elimination, thereby preventing both the catalytic and scaffolding functions of the protein and potentially mitigating resistance mechanisms.

This compound: A Heterobifunctional Degrader of FLT3

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the E3 ubiquitin ligase cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of FLT3 and its subsequent degradation by the proteasome.

Molecular Composition:

  • FLT3 Ligand (Warhead): Gilteritinib, a potent and selective FLT3 inhibitor.

  • E3 Ligase Ligand: A derivative of Lenalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase.

  • Linker: A chemical linker that connects the FLT3 and E3 ligase ligands, optimized for the formation of a stable and productive ternary complex.

Mechanism of Action

The mechanism of action of this compound involves a catalytic cycle where a single molecule of this compound can induce the degradation of multiple FLT3 protein molecules.

This compound This compound Ternary_Complex FLT3-LWY713-CRBN Ternary Complex This compound->Ternary_Complex Binds FLT3 FLT3 Protein FLT3->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_FLT3 Polyubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Polyubiquitination Recycle This compound (Recycled) Ternary_Complex->Recycle Dissociation Ub Ubiquitin (Ub) Ub->Ub_FLT3 Transfer Proteasome 26S Proteasome Ub_FLT3->Proteasome Recognition Degradation Degraded FLT3 (Peptides) Proteasome->Degradation Degradation Recycle->Ternary_Complex Re-initiates cycle

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective activity against FLT3-mutant AML cells.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in MV4-11 (FLT3-ITD) Cells

ParameterValueCell LineAssay
DC50 0.64 nMMV4-11Western Blot
Dmax 94.8%MV4-11Western Blot
IC50 1.5 nMMV4-11Cell Viability (CCK-8)

Table 2: Pharmacokinetic Properties of this compound in Rats

Administration RouteDose (mg/kg)t1/2 (h)Cmax (ng/mL)AUC∞ (h·ng/mL)Bioavailability (F%)
Intravenous (IV) 21.601181.48616.90-
Intraperitoneal (IP) 104.44151.421612.1151.46
Oral (PO) 10-11.21-0.72

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

Western Blot for FLT3 Degradation

This protocol describes the assessment of FLT3 protein levels in AML cells following treatment with this compound.

cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Western Blotting A Seed MV4-11 cells (0.5-1.0 x 10^6 cells/mL) B Treat with this compound (various concentrations and time points) A->B C Harvest and wash cells B->C D Lyse cells in RIPA buffer (with protease/phosphatase inhibitors) C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% non-fat milk G->H I Incubate with primary antibodies (anti-FLT3, anti-GAPDH) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL substrate J->K

Caption: Western Blot Experimental Workflow.

Materials:

  • MV4-11 cells (or other FLT3-expressing AML cell lines)

  • RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • This compound stock solution in DMSO

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-FLT3 (e.g., Cell Signaling Technology, #3462), Mouse anti-GAPDH (e.g., Santa Cruz Biotechnology, #sc-47724)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 0.5-1.0 x 106 cells/mL in 6-well plates.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 2, 4, 8, 16, 24 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation and wash twice with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against FLT3 (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL detection system. Densitometry analysis can be performed to quantify the protein levels relative to the loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment:

    • Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (propidium iodide staining).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat MV4-11 cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Kinase Selectivity Profile

The selectivity of a targeted drug is crucial for minimizing off-target effects. The warhead of this compound, gilteritinib, has been extensively profiled against a large panel of kinases. Gilteritinib is a potent inhibitor of FLT3 and AXL, and also shows activity against other kinases such as ALK, LTK, and ROS1 at higher concentrations. While a comprehensive kinome scan of this compound itself is not publicly available, the selectivity profile of gilteritinib provides a strong indication of the likely on- and off-targets of this compound. It is noteworthy that this compound has been reported to have no off-target effects on AXL, ALK, or LTK at concentrations effective for FLT3 degradation, suggesting that the PROTAC modality may enhance selectivity compared to the parent inhibitor.

In Vivo Antitumor Activity

This compound has demonstrated significant in vivo antitumor activity in a mouse xenograft model using MV4-11 cells. Intraperitoneal administration of this compound led to a dose-dependent inhibition of tumor growth, with a good safety profile as indicated by stable body weights of the treated animals. These preclinical in vivo data provide strong support for the further development of this compound as a therapeutic agent for FLT3-mutant AML.

Conclusion and Future Directions

This compound is a promising, potent, and selective FLT3-targeted protein degrader with demonstrated preclinical activity in AML models. Its ability to induce the complete degradation of FLT3 offers a distinct advantage over traditional inhibitors and holds the potential to overcome drug resistance. The data presented in this technical guide provide a comprehensive overview of the core characteristics of this compound and a foundation for its further investigation and development.

Future studies should focus on a comprehensive in vivo characterization of this compound, including detailed pharmacokinetic and pharmacodynamic studies in various preclinical models, and an assessment of its efficacy against a broader panel of AML patient-derived xenografts, including those with resistance to current FLT3 inhibitors. Furthermore, a dedicated kinome-wide selectivity profiling of this compound will be crucial to fully understand its off-target effects and therapeutic window. The continued development of this compound and other FLT3-targeted degraders represents a highly promising therapeutic strategy for patients with FLT3-mutant AML.

The Pharmacology of LWY713: A PROTAC-Mediated Approach to FLT3 Degradation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LWY713 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3). As a heterobifunctional molecule, this compound engages both the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FLT3. This mechanism offers a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. Preclinical studies have demonstrated that this compound potently degrades FLT3, inhibits downstream signaling pathways, suppresses cell proliferation, and induces apoptosis in FLT3-ITD positive AML cells, alongside demonstrating significant in vivo antitumor activity. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative cellular activity, and the experimental protocols utilized in its preclinical evaluation.

Introduction to this compound and its Therapeutic Rationale

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase.[1] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells. While several FLT3 kinase inhibitors have been developed, their clinical efficacy can be limited by incomplete target inhibition and the emergence of resistance.[2]

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[3] this compound is a PROTAC that combines a warhead derived from the FLT3 inhibitor gilteritinib with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This dual-binding capability allows this compound to act as a molecular bridge, bringing FLT3 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent destruction by the proteasome.[2] This event-driven, catalytic mechanism has the potential to be more effective and durable than traditional occupancy-driven inhibition.

Mechanism of Action

The mechanism of this compound is a multi-step process culminating in the targeted degradation of the FLT3 protein.

  • Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the FLT3 kinase domain and the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This results in the formation of a transient ternary complex (FLT3-LWY713-CRBN).[4][5]

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein.[5]

  • Proteasomal Degradation: The polyubiquitinated FLT3 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[5] The proteasome unfolds and proteolytically degrades FLT3 into small peptides, effectively eliminating it from the cell. This compound is then released and can engage another FLT3 and CRBN molecule, acting catalytically.[2]

This cereblon- and proteasome-dependent degradation has been confirmed through mechanistic studies.[2]

Signaling Pathways Modulated by this compound

Constitutively active FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways that promote cell survival and proliferation. This compound-mediated degradation of FLT3 leads to the potent inhibition of these oncogenic signals. The key affected pathways include:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[6][7][8] Its phosphorylation and activation lead to the transcription of genes involved in cell proliferation and survival. This compound-induced degradation of FLT3 results in the downregulation of phospho-STAT5.[1]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase (ERK), is another key signaling cascade activated by FLT3-ITD that promotes cell growth.[6][9] this compound treatment leads to reduced phosphorylation of ERK.[1]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and is also activated by FLT3-ITD.[10][11]

By degrading the upstream kinase, this compound effectively shuts down these multiple pro-survival signaling networks.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Proteasome Proteasome FLT3->Proteasome Degradation RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5_inactive STAT5 FLT3->STAT5_inactive Phosphorylates This compound This compound This compound->FLT3 Binds CRBN CRBN E3 Ligase This compound->CRBN Binds CRBN->FLT3 Ubiquitinates RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5_active p-STAT5 STAT5_inactive->STAT5_active MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription STAT5_active->Transcription Western_Blot_Workflow cluster_exp Experimental Workflow for DC50/Dmax Determination A Seed MV4-11 cells B Treat with serial dilutions of this compound for 24h A->B C Harvest cells and prepare protein lysates B->C D Quantify protein (BCA Assay) C->D E Separate proteins (SDS-PAGE) D->E F Transfer to PVDF membrane E->F G Immunoblot with anti-FLT3 antibody F->G H Detect and quantify band intensity G->H I Plot dose-response curve and calculate DC50/Dmax H->I

References

LWY713 for FLT3-ITD Mutant Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being the most common. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.

LWY713 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically target and degrade the FLT3 protein, offering a promising therapeutic strategy for FLT3-ITD mutant AML. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to eliminate the disease-driving FLT3 protein, rather than just inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically cereblon (CRBN). This binding event brings FLT3 into close proximity with the E3 ligase, leading to the ubiquitination of FLT3. The polyubiquitinated FLT3 is then recognized and degraded by the proteasome. The targeted degradation of FLT3 by this compound leads to the inhibition of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

LWY713_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Ternary_Complex Ternary Complex (FLT3-LWY713-CRBN) This compound->Ternary_Complex FLT3 FLT3-ITD FLT3->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation FLT3 Degradation Proteasome->Degradation STAT5 p-STAT5 Degradation->STAT5 Inhibition AKT p-AKT Degradation->AKT Inhibition ERK p-ERK Degradation->ERK Inhibition Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) Apoptosis Apoptosis Cell_Cycle->Apoptosis FLT3_active Constitutively Active FLT3-ITD Signaling FLT3_active->STAT5 FLT3_active->AKT FLT3_active->ERK

Caption: Mechanism of this compound-induced FLT3-ITD degradation and downstream signaling inhibition.

Experimental Workflow for Preclinical Evaluation of this compound

LWY713_Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture MV4-11 Cell Culture (FLT3-ITD+ AML) Degradation_Assay FLT3 Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Signaling_Assay Downstream Signaling (Western Blot for p-STAT5, p-AKT, p-ERK) Cell_Culture->Signaling_Assay Xenograft_Model MV4-11 Xenograft Model (Immunocompromised Mice) Degradation_Assay->Xenograft_Model Informs in vivo studies Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Treatment->PK_PD_Analysis Efficacy_Assessment Assessment of Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Assessment PK_PD_Analysis->Efficacy_Assessment

Caption: General experimental workflow for the preclinical evaluation of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation and Proliferation Inhibition

ParameterCell LineValueReference
DC50 (50% Degradation Concentration)MV4-110.64 nM[1]
Dmax (Maximum Degradation)MV4-1194.8%[1]

Table 2: In Vivo Anti-Tumor Efficacy

Animal ModelTreatmentOutcomeReference
MV4-11 XenograftThis compoundPotent in vivo antitumor activity[1]

Note: Specific details regarding the in vivo dosing regimen and quantitative tumor growth inhibition data are not publicly available and would be found in the full research publication.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound, based on standard methodologies for AML research.

MV4-11 Cell Culture
  • Cell Line: MV4-11 (ATCC® CRL-9591™), a human B-myelomonocytic leukemia cell line homozygous for the FLT3-ITD mutation.[2]

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

  • Culture Conditions: Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO2.[2][4]

  • Subculturing: Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to a starting density of approximately 2 x 105 cells/mL.[2][3][5]

Western Blot Analysis for FLT3 Degradation and Signaling
  • Cell Treatment: Seed MV4-11 cells at a density of 0.5 - 1 x 106 cells/mL. Treat cells with varying concentrations of this compound for specified time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).[6]

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2][6]

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.[2][6]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[2][6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2][6]

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Anti-FLT3

      • Anti-phospho-FLT3 (Tyr589/591)[7]

      • Anti-phospho-STAT5 (Tyr694)[7]

      • Anti-phospho-AKT (Ser473)

      • Anti-phospho-ERK1/2 (Thr202/Tyr204)[7]

      • Anti-β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[6]

Cell Viability Assay
  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.[2]

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Assay Procedure (Example using CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat MV4-11 cells with this compound at desired concentrations and time points.

  • Staining Procedure:

    • Harvest 1-5 x 105 cells by centrifugation.

    • Wash cells with cold 1X PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.[8]

    • Incubate for 15-20 minutes at room temperature in the dark.[9]

    • Add additional 1X Binding Buffer before analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic cells

    • Annexin V positive / PI positive: Late apoptotic/necrotic cells[8]

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.[10]

  • Cell Implantation: Subcutaneously inject 1 x 107 MV4-11 cells, often mixed with Matrigel, into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[10][11]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment and vehicle control groups. Administer this compound according to the desired dosing schedule and route.[10]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Overall survival can be a secondary endpoint. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm FLT3 degradation).[10]

Conclusion

This compound represents a promising new therapeutic agent for the treatment of FLT3-ITD mutant AML. Its mechanism as a targeted protein degrader offers the potential for a more profound and sustained inhibition of FLT3 signaling compared to traditional small molecule inhibitors. The preclinical data demonstrate its potent in vitro and in vivo activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation FLT3-targeted therapies. Further studies are warranted to fully elucidate its clinical potential.

References

LWY713: A Preclinical Technical Guide to a Novel FLT3 PROTAC Degrader in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with LWY713, a potent and selective Fms-like tyrosine kinase 3 (FLT3) proteolysis targeting chimera (PROTAC) degrader. This compound has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML), a cancer type where FLT3 mutations are a common driver of the disease and are associated with a poor prognosis. This document outlines the core mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development in oncology.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of the FLT3 protein. It functions by simultaneously binding to the FLT3 kinase and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic approach compared to traditional kinase inhibitors, which only block the protein's function. By eliminating the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase inhibitors and achieve a more sustained suppression of oncogenic signaling.

Mechanistic studies have confirmed that the degradation of FLT3 by this compound is dependent on both Cereblon and the proteasome.[1][2] In AML cells with FLT3 internal tandem duplication (ITD) mutations, this compound potently inhibits FLT3 signaling pathways, leading to a cascade of downstream effects that inhibit cancer progression.[1]

LWY713_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound FLT3 FLT3 Protein This compound->FLT3 Binds to CRBN Cereblon (E3 Ligase) This compound->CRBN FLT3_LWY713_CRBN FLT3-LWY713-CRBN Proteasome Proteasome FLT3->Proteasome Degradation Ubiquitin Ub Ubiquitin->FLT3 Tags for Degradation FLT3_LWY713_CRBN->Ubiquitin Ubiquitination Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_ID Target Identification (FLT3 in AML) Compound_Screening Compound Synthesis & Screening (this compound) Target_ID->Compound_Screening Degradation_Assay FLT3 Degradation Assay (Western Blot) Compound_Screening->Degradation_Assay Cell_Proliferation Cell Proliferation Assay Degradation_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Proliferation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle_Assay Xenograft_Model Xenograft Model Development (MV4-11 in Mice) Cell_Cycle_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study PK_PD_Study Pharmacokinetics (PK) & Pharmacodynamics (PD) Study Toxicity_Study->PK_PD_Study IND_Enabling IND-Enabling Studies PK_PD_Study->IND_Enabling Preclinical Data Package

References

LWY713: A Potent PROTAC Degrader Targeting FLT3 Signaling in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LWY713, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2][3] this compound represents a promising therapeutic strategy by not just inhibiting, but completely removing the FLT3 protein, offering a potential advantage over traditional kinase inhibitors.

Core Mechanism of Action: FLT3 Degradation

This compound is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal system. It simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically cereblon (CRBN).[4] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This event effectively eliminates the kinase, shutting down all downstream signaling.[4]

cluster_this compound This compound PROTAC cluster_Cellular_Machinery Cellular Machinery This compound This compound Linker Linker FLT3_binder FLT3 Binding Moiety FLT3_binder->Linker FLT3 FLT3 Protein FLT3_binder->FLT3 Binds E3_binder E3 Ligase Binding Moiety E3_binder->Linker E3_Ligase Cereblon (E3) E3_binder->E3_Ligase Recruits Proteasome Proteasome FLT3->Proteasome Degradation E3_Ligase->FLT3 Ubiquitination Ub Ubiquitin

Caption: Mechanism of this compound-mediated FLT3 degradation.

Quantitative Data Summary

This compound demonstrates high potency and efficacy in degrading FLT3 and inhibiting the growth of FLT3-ITD positive AML cells. The key quantitative metrics are summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter Cell Line Value Citation
DC₅₀ (Degradation) MV4-11 (FLT3-ITD) 0.64 nM [4]

| Dₘₐₓ (Max Degradation) | MV4-11 (FLT3-ITD) | 94.8% |[4] |

  • DC₅₀: The concentration of this compound required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Table 2: Cellular Effects of this compound

Effect Cell Line Observation Citation
Cell Proliferation MV4-11 Potent suppression [4]
Cell Cycle MV4-11 G0/G1-phase arrest [4]

| Apoptosis | MV4-11 | Induction of apoptosis |[4] |

Effect on FLT3 Signaling Pathways

Constitutively active FLT3-ITD drives leukemogenesis by activating several key downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[3][5][6] These pathways promote cell survival, proliferation, and differentiation.[2][6][7] By inducing the degradation of the FLT3 receptor, this compound effectively terminates the aberrant upstream signal, leading to the inhibition of these critical downstream cascades.[4] This is evidenced by a reduction in the phosphorylation of key signaling nodes like STAT5 and ERK.[1][4][8]

FLT3_Signaling cluster_pathways Downstream Pathways cluster_outputs Cellular Outcomes FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Degradation Degradation FLT3->Degradation Induces Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival ERK->Survival mTOR->Survival This compound This compound This compound->FLT3 Targets Degradation->STAT5 Inhibits Degradation->PI3K Inhibits Degradation->RAS Inhibits

Caption: this compound inhibits oncogenic FLT3 signaling pathways.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.

This protocol is used to determine the effect of this compound on the proliferation and viability of AML cells.

  • Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.[10][11][12]

  • Measurement:

    • For luminescent assays (CellTiter-Glo®), measure luminescence using a microplate reader after a brief incubation period.

    • For colorimetric assays (MTT), add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals and measure the absorbance, typically at 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

This protocol is essential for visualizing and quantifying the degradation of FLT3 and the phosphorylation status of its downstream effectors.

  • Cell Culture and Treatment: Culture FLT3-ITD AML cells (e.g., MV4-11) and treat them with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.[13]

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[10][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-ERK, and a loading control like β-actin) overnight at 4°C.[10][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]

  • Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation compared to the control.[10]

A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Separation by Size) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-FLT3) D->E F 6. Secondary Antibody Incubation (HRP-linked) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis G->H

References

A Technical Guide to the Structural and Biophysical Characterization of the LWY713 Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, functioning by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. LWY713 is a potent and selective PROTAC designed to degrade Fms-like tyrosine kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[1][2] This document provides an in-depth technical overview of the methodologies and data central to understanding the structural biology of the FLT3-LWY713-Cereblon ternary complex. While a solved high-resolution structure of this specific complex is not yet publicly available, this guide outlines the established biophysical and structural techniques essential for its characterization, supported by the known quantitative data for this compound's activity.

The this compound-Mediated Degradation Pathway

This compound is a heterobifunctional molecule composed of a ligand for FLT3 (a derivative of the inhibitor gilteritinib) and a ligand for the E3 ligase Cereblon (CRBN), connected by a chemical linker.[2] Its mechanism of action is contingent on its ability to effectively bridge FLT3 and CRBN, forming a stable ternary complex.[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to FLT3. Poly-ubiquitination marks FLT3 for recognition and degradation by the 26S proteasome. The degradation of FLT3, particularly the internal tandem duplication (ITD) mutant common in AML, inhibits downstream pro-survival signaling pathways, such as STAT5 and ERK, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[1][3]

LWY713_Mechanism_of_Action cluster_0 This compound-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Signaling and Cellular Outcome FLT3 FLT3 Ternary_Complex FLT3-LWY713-CRBN Ternary Complex FLT3->Ternary_Complex This compound This compound This compound->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Induces Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation FLT3 Degradation Proteasome->Degradation Signaling p-STAT5 / p-ERK Signaling Degradation->Signaling Inhibition Apoptosis Apoptosis Degradation->Apoptosis Induction Proliferation AML Cell Proliferation & Survival Signaling->Proliferation Promotes

Caption: this compound mechanism of action.

Quantitative Analysis of this compound Activity

The efficacy of a PROTAC is defined by its ability to induce target degradation. This is quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation) values. This compound demonstrates potent activity in AML cells harboring the FLT3-ITD mutation.

CompoundCell LineTargetParameterValueReference
This compound MV4-11FLT3-ITDDC50 0.64 nM[1]
This compound MV4-11FLT3-ITDDmax 94.8%[1]

Experimental Protocols for Ternary Complex Characterization

A multi-faceted approach employing various biophysical and structural methods is required to fully characterize the this compound ternary complex.

Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of biomolecular interactions.[4] It is invaluable for dissecting the binary and ternary interactions that govern PROTAC efficacy.[5][6][7]

Detailed Protocol Outline:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: One component of the complex, typically the E3 ligase (e.g., biotinylated Cereblon), is immobilized onto the sensor surface to a low density to avoid mass transport limitations.[5]

  • Analyte Injection (Binary Interaction): A concentration series of the PROTAC (this compound) is injected over the surface to determine the binding kinetics (k_a, k_d) and affinity (K_D) for the this compound-CRBN interaction.

  • Analyte Injection (Ternary Complex Formation): To measure ternary complex formation and stability, a pre-mixed solution of this compound and the target protein (FLT3) at constant concentrations is injected over the CRBN-functionalized surface.[5] This is repeated with varying concentrations of the target protein.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity models for ternary) to calculate kinetic and affinity constants. The cooperativity factor (alpha), which measures the stability of the ternary complex relative to the binary interactions, can also be determined.[5]

SPR_Workflow Start Start Immobilize Immobilize Ligand (e.g., Cereblon) Start->Immobilize Baseline Establish Baseline Immobilize->Baseline Association1 Inject Analyte 1 (PROTAC) Baseline->Association1 Binary or Ternary Step Association2 Inject Analyte 2 (Target Protein) Association1->Association2 Ternary Only Dissociation Buffer Flow (Dissociation) Association1->Dissociation Association2->Dissociation Regeneration Regeneration Dissociation->Regeneration Regeneration->Baseline Next Cycle End End Regeneration->End

Caption: Workflow for SPR analysis of a ternary complex.

Structural Elucidation: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution structure of large and potentially flexible macromolecular complexes in their near-native state.[8][9] It is particularly well-suited for studying ternary complexes that may be challenging to crystallize.

Detailed Protocol Outline:

  • Ternary Complex Preparation: The FLT3, this compound, and CRBN components are mixed in an optimized molar ratio and buffer to ensure the formation of a stable and homogeneous complex. The complex is purified using size-exclusion chromatography.

  • Grid Preparation and Vitrification: A small volume (3-4 µL) of the purified complex solution (typically 0.5-5 mg/mL) is applied to a glow-discharged EM grid.[8] The grid is then blotted to create a thin aqueous film and immediately plunge-frozen in liquid ethane, trapping the complexes in random orientations within a layer of vitreous (non-crystalline) ice.[10]

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of low-dose images (micrographs) are automatically collected.

  • Image Processing:

    • Particle Picking: Individual particle projections are computationally selected from the micrographs.

    • 2D Classification: Particles are grouped into classes based on their orientation to remove non-ideal particles and assess sample quality.[8]

    • 3D Reconstruction: An initial 3D model is generated, followed by iterative refinement to achieve a high-resolution 3D density map of the ternary complex.

  • Model Building: An atomic model of the complex is built into the final density map, revealing the precise molecular interactions between FLT3, this compound, and CRBN.

CryoEM_Workflow Prep Ternary Complex Purification Grid Grid Preparation & Vitrification Prep->Grid Collect Data Collection (Microscopy) Grid->Collect Process Image Processing Collect->Process Classify 2D/3D Classification Process->Classify Reconstruct High-Resolution 3D Reconstruction Classify->Reconstruct Model Atomic Model Building & Refinement Reconstruct->Model

Caption: Generalized experimental workflow for Cryo-EM.

Structural Elucidation: X-ray Crystallography

X-ray crystallography can provide atomic-resolution details of protein-ligand interactions, provided that high-quality crystals of the complex can be obtained.[11]

Detailed Protocol Outline:

  • Complex Formation and Purification: As with Cryo-EM, a stable and highly pure sample of the FLT3-LWY713-CRBN complex is prepared at a high concentration (typically >5 mg/mL).

  • Crystallization Screening: The purified complex is mixed with a wide array of precipitant solutions (salts, polymers, buffers) using techniques like hanging-drop or sitting-drop vapor diffusion to identify conditions that promote crystal formation.[11][12]

  • Crystal Optimization: Initial "hit" conditions are optimized by finely varying parameters such as pH, precipitant concentration, and temperature to grow larger, single crystals suitable for diffraction.

  • Data Collection: A suitable crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. An atomic model is then built into this map and refined to yield a final, high-resolution structure.

Conclusion

The development of this compound as a potent FLT3 degrader highlights the promise of PROTAC technology for treating AML. A thorough understanding of the structural and biophysical principles governing the formation of the FLT3-LWY713-CRBN ternary complex is paramount for rational drug design and the development of next-generation degraders with improved potency, selectivity, and drug-like properties. The experimental methodologies detailed in this guide—including SPR for kinetic analysis and Cryo-EM or X-ray crystallography for high-resolution structural insights—form the cornerstone of this critical characterization process. The quantitative data obtained from these techniques will continue to drive the optimization of targeted protein degradation therapeutics.

References

Methodological & Application

Application Notes and Protocols for LWY713 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of LWY713, a potent and selective FMS-like tyrosine kinase 3 (FLT3) proteolysis targeting chimera (PROTAC) degrader. The following protocols are tailored for studies in acute myeloid leukemia (AML) cell lines, particularly MV4-11, which harbors the FLT3-internal tandem duplication (ITD) mutation.

Mechanism of Action

This compound is a PROTAC that induces the degradation of the FLT3 receptor tyrosine kinase. It functions by simultaneously binding to FLT3 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. The degradation of FLT3 inhibits downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are critical for the proliferation and survival of AML cells. This ultimately leads to cell cycle arrest and apoptosis.[1]

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound in the MV4-11 AML cell line.

ParameterCell LineValueReference
DC50 (FLT3 Degradation)MV4-110.64 nM[1]
Dmax (FLT3 Degradation)MV4-1194.8%[1]

Experimental Protocols

Cell Culture

The MV4-11 human acute myeloid leukemia cell line is recommended for these protocols as it endogenously expresses the FLT3-ITD mutation.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Dilute the cell suspension with fresh medium to a starting density of approximately 2 x 10⁵ cells/mL, 2-3 times per week.

Western Blot Analysis for FLT3 Degradation and Signaling Pathway Inhibition

This protocol is designed to assess the degradation of FLT3 and the inhibition of its downstream signaling pathways upon treatment with this compound.

Materials:

  • MV4-11 cells

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-FLT3, anti-phospho-FLT3 (p-FLT3), anti-STAT5, anti-phospho-STAT5 (p-STAT5), anti-AKT, anti-phospho-AKT (p-AKT), anti-ERK1/2, anti-phospho-ERK1/2 (p-ERK1/2), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates at a density of 0.5-1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation and signaling inhibition.

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of MV4-11 cells.

Materials:

  • MV4-11 cells

  • This compound

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

  • 96-well opaque-walled plates (for luminescent assays) or standard 96-well plates (for MTT)

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.

  • Assay:

    • For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence, which is proportional to the number of viable cells.

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay

This protocol quantifies the induction of apoptosis in MV4-11 cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MV4-11 cells

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MV4-11 cells with various concentrations of this compound or DMSO for 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis

This protocol determines the effect of this compound on the cell cycle distribution of MV4-11 cells.

Materials:

  • MV4-11 cells

  • This compound

  • DMSO

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MV4-11 cells with different concentrations of this compound or DMSO for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound is expected to induce G0/G1 phase arrest.[1]

Visualizations

LWY713_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_signaling Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds & Activates Proteasome Proteasome FLT3->Proteasome Degradation STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK This compound This compound This compound->FLT3 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Ubiquitin Ubiquitin CRBN->Ubiquitin Ubiquitin->FLT3 Ubiquitination Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of this compound, a PROTAC that recruits the E3 ligase Cereblon to the FLT3 receptor, leading to its ubiquitination and proteasomal degradation.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis & Outcomes start Start: MV4-11 Cell Culture treatment Treat cells with this compound (dose- and time-response) start->treatment western_blot Western Blot (FLT3 Degradation & Signaling) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay degradation_data Quantify FLT3 Degradation (DC50, Dmax) western_blot->degradation_data signaling_data Assess Downstream Signaling Inhibition western_blot->signaling_data viability_data Determine IC50 viability_assay->viability_data apoptosis_data Quantify Apoptotic Cells apoptosis_assay->apoptosis_data cell_cycle_data Analyze Cell Cycle Arrest cell_cycle_assay->cell_cycle_data

Caption: A representative experimental workflow for the in vitro characterization of this compound in AML cells.

References

Application Notes and Protocols for LWY713 in MV4-11 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader, LWY713, in preclinical MV4-11 xenograft models of acute myeloid leukemia (AML). The protocols outlined below are based on established methodologies for similar compounds and findings from the primary literature on this compound.

Introduction to this compound

This compound is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of FLT3, a validated therapeutic target in AML.[1][2] The MV4-11 cell line, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, is a well-established and aggressive model for studying FLT3-driven AML.[3] this compound has demonstrated potent in vivo antitumor activity in MV4-11 xenograft models by promoting the degradation of FLT3, thereby inhibiting downstream signaling pathways, suppressing cell proliferation, and inducing apoptosis.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. The degradation of FLT3 effectively abrogates its downstream signaling through pathways such as STAT5 and ERK, leading to cell cycle arrest in the G0/G1 phase and apoptosis in FLT3-dependent AML cells.[1][2]

cluster_0 This compound-mediated FLT3 Degradation cluster_1 Downstream Signaling Inhibition This compound This compound FLT3 FLT3-ITD This compound->FLT3 Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits Proteasome Proteasome FLT3->Proteasome Degradation CRBN->FLT3 Ubiquitination pFLT3 pFLT3 Proteasome->pFLT3 Inhibits Signaling Ub Ubiquitin STAT5 STAT5 pFLT3->STAT5 Activation ERK ERK pFLT3->ERK Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation cluster_workflow Xenograft Establishment and Treatment Workflow start Acclimatize Mice cell_prep Prepare MV4-11 Cell Suspension start->cell_prep implant Subcutaneous Implantation cell_prep->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor->randomize treatment Administer this compound or Vehicle randomize->treatment in_life In-life Monitoring (Tumor Volume, Body Weight) treatment->in_life endpoint Endpoint Analysis (Tumor Weight, PK/PD) in_life->endpoint end Data Analysis endpoint->end

References

Application Notes and Protocols for LWY713 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information on the administration of LWY713, a potent and selective Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models of acute myeloid leukemia (AML). While specific dosage and administration protocols for this compound are not publicly available in the reviewed literature, this document offers a generalized protocol for in vivo studies of similar compounds in xenograft mouse models, based on established methodologies. Additionally, it details the FLT3 signaling pathway, the target of this compound.

This compound: In Vivo Efficacy in AML Xenograft Models

This compound is a PROTAC degrader that potently and selectively induces the degradation of FLT3.[1] In preclinical studies, this compound has demonstrated significant in vivo antitumor activity in MV4-11 xenograft mouse models, which are derived from a human AML cell line harboring the FLT3-ITD (Internal Tandem Duplication) mutation.[1] Mechanistic studies have confirmed that this compound induces FLT3 degradation in a cereblon- and proteasome-dependent manner, leading to the inhibition of FLT3 signaling, suppression of cell proliferation, and induction of apoptosis in AML cells.[1]

Due to the absence of specific published data on the dosage and administration of this compound, the following sections provide a representative experimental protocol for evaluating a hypothetical FLT3 degrader in a subcutaneous AML xenograft mouse model. This protocol is compiled from established practices in the field and should be adapted based on the specific properties of the compound being tested.

Quantitative Data Summary: Representative In Vivo Study

The following table summarizes hypothetical quantitative data from a representative in vivo efficacy study of an experimental FLT3 degrader in a subcutaneous MV4-11 xenograft mouse model. Note: This data is for illustrative purposes only and does not represent actual results for this compound.

ParameterVehicle ControlExperimental Compound (X mg/kg)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Schedule DailyDaily
Treatment Duration 21 days21 days
Initial Tumor Volume (mm³) 100-150100-150
Final Tumor Volume (mm³) 1500 ± 250400 ± 100
Tumor Growth Inhibition (%) 073
Change in Body Weight (%) +5 ± 2-2 ± 3

Experimental Protocols

Cell Culture and Animal Models
  • Cell Line: MV4-11 human acute myeloid leukemia cells, which harbor the FLT3-ITD mutation, are a commonly used model.[2]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Animal Model: Female athymic nude mice or NOD/SCID mice, typically 6-8 weeks old, are commonly used for establishing xenografts.[2] All animal procedures should be performed in accordance with institutional animal welfare guidelines.

Subcutaneous Xenograft Tumor Implantation
  • Cell Preparation: Harvest MV4-11 cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Injection: Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Compound Formulation and Administration
  • Vehicle Preparation: The choice of vehicle depends on the solubility of the compound. A common vehicle for intraperitoneal injection is a solution of 5% DMSO, 40% PEG300, and 55% sterile water.[3]

  • Compound Preparation: Prepare a stock solution of the experimental compound in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution with the vehicle to the final desired concentration.

  • Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection) according to the specified dosing schedule.

Efficacy and Toxicity Assessment
  • Tumor Growth: Continue to monitor tumor volume and body weight throughout the study.

  • Toxicity: Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent analysis of target engagement (e.g., Western blot for FLT3 levels).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture MV4-11 Cell Culture cell_harvest Harvest & Prepare Cells cell_culture->cell_harvest animal_model Athymic Nude Mice injection Subcutaneous Injection animal_model->injection cell_harvest->injection tumor_growth Tumor Growth to 100-150 mm³ injection->tumor_growth randomization Randomize Mice tumor_growth->randomization formulation Prepare this compound/Vehicle randomization->formulation administration Daily IP Administration formulation->administration monitoring Monitor Tumor Volume & Body Weight administration->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint pd_analysis Pharmacodynamic Analysis endpoint->pd_analysis

Caption: Experimental workflow for in vivo administration of a test compound in a mouse xenograft model.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation Proteasome Proteasomal Degradation FLT3->Proteasome Ubiquitination RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Inhibition of Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Proliferation STAT5->Survival This compound This compound (PROTAC) This compound->FLT3 Binds to FLT3 & E3 Ligase

Caption: this compound-mediated degradation of FLT3 and its downstream signaling pathways.

References

Application Notes and Protocols for Measuring LWY713 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LWY713 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3).[1][2][3] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[1][2] this compound functions by simultaneously binding to FLT3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FLT3 protein. This application note provides detailed protocols for cell-based assays to quantify the activity of this compound, from target degradation to downstream cellular effects. The primary model system referenced is the human AML cell line MV4-11, which harbors an internal tandem duplication (ITD) mutation in FLT3.[2][3]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that induces the degradation of its target protein, FLT3. One end of this compound binds to the FLT3 protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the transfer of ubiquitin molecules to FLT3, marking it for degradation by the proteasome. The degradation of FLT3 leads to the inhibition of its downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[2]

cluster_0 This compound-Mediated FLT3 Degradation This compound This compound FLT3 FLT3 This compound->FLT3 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Proteasome Proteasome FLT3->Proteasome Targeted for Degradation CRBN->FLT3 Ubiquitinates Proteasome->FLT3 Degrades Ub Ubiquitin cluster_1 FLT3 Degradation Assay Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Image Acquisition D->E F Data Analysis (DC50) E->F cluster_2 FLT3 Downstream Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Phosphorylates ERK ERK FLT3->ERK Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

References

Application Notes and Protocols: Monitoring FLT3 Degradation by LWY713 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis due to constitutive activation of the FLT3 signaling pathway.[1][2][3] LWY713 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FLT3.[4] This document provides a detailed protocol for assessing the degradation of FLT3 in response to this compound treatment using Western blotting.

Mechanism of Action: this compound-induced FLT3 Degradation

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This binding event forms a ternary complex, which facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome.[4] This targeted protein degradation approach offers a promising therapeutic strategy for overcoming resistance mechanisms associated with traditional kinase inhibitors.

Data Presentation

Quantitative Analysis of this compound-Mediated FLT3 Degradation

The efficacy of this compound in inducing FLT3 degradation has been quantified in AML cell lines harboring the FLT3-ITD mutation. The following table summarizes the key degradation parameters.

CompoundTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
This compoundFLT3MV4-110.6494.8[4]

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflow

FLT3 Signaling Pathway

FLT3 activation, often constitutive in AML due to mutations, triggers several downstream signaling cascades that promote cell survival, proliferation, and differentiation. The primary pathways include the PI3K/AKT, RAS/MAPK, and JAK/STAT5 pathways.[3][5][6][7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Survival ERK->Survival STAT5 STAT5 JAK->STAT5 Differentiation Differentiation STAT5->Differentiation

Caption: FLT3 Signaling Pathways.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing this compound-induced FLT3 degradation.

Western_Blot_Workflow A 1. Cell Culture (e.g., MV4-11 cells) B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary and Secondary Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Western Blot Protocol for Measuring FLT3 Degradation

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify FLT3 protein levels.

Materials

  • Cell Line: MV4-11 (or another suitable cell line expressing FLT3-ITD).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[2][8]

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 8%).[8]

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2][8]

  • Primary Antibodies:

    • Rabbit anti-FLT3

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imaging system.

Procedure

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

    • Seed cells in 6-well plates at a suitable density (e.g., 1 x 10⁶ cells/mL).

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-only vehicle control.[1]

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold RIPA lysis buffer with freshly added inhibitors.[2]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1][3]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions to ensure equal protein loading for subsequent steps.[2]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[8]

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[2]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 2 hours at 4°C is a common method.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[2][8]

    • Incubate the membrane with the primary antibody against FLT3 diluted in blocking buffer overnight at 4°C with gentle agitation.[2][8]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[1]

    • Repeat the washing steps.

    • For the loading control, the same membrane can be stripped and re-probed with an antibody against β-actin or GAPDH, or a separate gel can be run in parallel.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the FLT3 band intensity to the corresponding loading control band intensity. The percentage of degradation can be calculated relative to the vehicle-treated control.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by LWY713 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LWY713 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Fms-like tyrosine kinase 3 (FLT3).[1] In acute myeloid leukemia (AML) cells harboring an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD), such as the MV4-11 cell line, this compound has been shown to induce potent degradation of the FLT3 protein. This degradation inhibits downstream signaling pathways, suppresses cell proliferation, causes cell cycle arrest at the G0/G1 phase, and ultimately leads to apoptosis (programmed cell death).[1]

These application notes provide a detailed protocol for the analysis of apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing robust data on the pro-apoptotic efficacy of this compound.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or APC) to identify early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following table summarizes the quantitative data from a representative experiment analyzing apoptosis in MV4-11 cells treated with varying concentrations of this compound for 48 hours. The data demonstrates a clear dose-dependent increase in the percentage of apoptotic cells.

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.74.8 ± 1.5
185.6 ± 3.58.9 ± 1.25.5 ± 0.914.4 ± 2.1
1062.3 ± 4.225.4 ± 2.812.3 ± 1.537.7 ± 4.3
10025.1 ± 3.848.7 ± 5.126.2 ± 3.374.9 ± 8.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • MV4-11 cells (or other suitable FLT3-ITD positive AML cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometer

Cell Culture and this compound Treatment
  • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time period (e.g., 48 hours).

Annexin V/PI Staining Procedure
  • After the treatment period, collect the cells (including any floating cells) from each well and transfer them to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at room temperature.

  • Discard the supernatant and wash the cells once with 1 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.

  • Acquire data for at least 10,000 events per sample.

  • Create a dot plot of FITC (Annexin V) versus PI.

  • Gate the populations corresponding to viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

  • Quantify the percentage of cells in each gate.

Mandatory Visualizations

LWY713_Apoptosis_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway cluster_this compound This compound Treatment cluster_FLT3 FLT3 Degradation cluster_Downstream Downstream Signaling Inhibition cluster_Apoptosis Apoptosis Induction This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Binds to Proteasome Proteasome-Mediated Degradation FLT3_ITD->Proteasome Targets for STAT5 p-STAT5 FLT3_ITD->STAT5 Activates AKT p-AKT FLT3_ITD->AKT Activates ERK p-ERK FLT3_ITD->ERK Activates Proteasome->FLT3_ITD Degrades Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Mcl-1, ↑Bim) STAT5->Bcl2_family Regulates AKT->Bcl2_family Regulates Caspase_activation Caspase Activation (Caspase-3) Bcl2_family->Caspase_activation Leads to PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Induces Apoptosis Apoptosis Caspase_activation->Apoptosis PARP_cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cluster_Cell_Prep Cell Preparation cluster_Staining Staining cluster_Analysis Analysis Cell_Culture Culture MV4-11 Cells Cell_Seeding Seed Cells in 6-well Plates Cell_Culture->Cell_Seeding LWY713_Treatment Treat with this compound (0, 1, 10, 100 nM) for 48h Cell_Seeding->LWY713_Treatment Harvest_Cells Harvest Cells LWY713_Treatment->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC & PI Resuspend_Buffer->Add_Stains Incubate Incubate 15 min at RT (dark) Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Flow_Cytometry Acquire Data on Flow Cytometer Add_Buffer->Flow_Cytometry Data_Analysis Gate and Quantify Populations Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for Developing LWY713-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LWY713 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Fms-like tyrosine kinase 3 (FLT3).[1][2][3] It functions by recruiting the E3 ubiquitin ligase cereblon to FLT3, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] this compound has shown significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), by suppressing cell proliferation and inducing apoptosis.[1][2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. These application notes provide detailed protocols for generating and characterizing this compound-resistant cell lines to facilitate research into the underlying mechanisms of resistance and the development of strategies to overcome it.

Rationale for Developing this compound-Resistant Cell Lines

The generation of this compound-resistant cell lines is a critical step in understanding the potential mechanisms of clinical resistance. These models can be used to:

  • Identify genetic and non-genetic alterations that confer resistance.

  • Investigate the role of bypass signaling pathways.

  • Screen for novel therapeutic agents or combination strategies to overcome resistance.

  • Develop biomarkers to predict patient response to this compound.

Potential Mechanisms of Resistance to this compound

While specific mechanisms of acquired resistance to this compound have yet to be extensively documented, resistance to PROTACs, in general, can arise through several mechanisms:

  • Alterations in the E3 Ligase Machinery : Since this compound is a cereblon-dependent degrader, mutations or downregulation of cereblon (CRBN) or other components of the CRL4-CRBN E3 ligase complex can prevent the formation of the ternary complex (FLT3-LWY713-CRBN), thereby abrogating FLT3 degradation.[1][4]

  • Target Protein Mutations : Although less common for PROTACs than for kinase inhibitors, mutations in the FLT3 protein could potentially emerge that prevent this compound binding.

  • Activation of Bypass Signaling Pathways : Cancer cells may develop resistance by upregulating parallel signaling pathways to compensate for the loss of FLT3 signaling.[4][5] Downstream pathways of FLT3 include PI3K/AKT, MAPK/ERK, and STAT5.[6][7][8][9]

  • Increased Drug Efflux : Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[10]

Experimental Protocols

Cell Line Selection

It is recommended to use a human AML cell line known to be sensitive to this compound and harboring an FLT3 mutation. The MV4-11 cell line, which has a FLT3-ITD mutation, has been shown to be sensitive to this compound and is a suitable parental cell line.[1][2]

Development of this compound-Resistant Cell Lines by Continuous Exposure

This protocol describes the generation of resistant cell lines using a gradual dose-escalation method.[11]

Materials:

  • Parental AML cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 96-well and multi-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Determine the initial IC50 of this compound:

    • Seed parental MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 72 hours.

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Initiate continuous exposure:

    • Culture parental MV4-11 cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the parental cells. This may take several weeks.

    • During this period, monitor cell viability and morphology. If there is excessive cell death, reduce the this compound concentration.

  • Gradual dose escalation:

    • Once the cells have adapted to the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).

    • At each new concentration, allow the cells to adapt and recover their growth rate before the next increase.

    • It is advisable to cryopreserve cells at each stage of resistance development.

  • Establishment of a stable resistant cell line:

    • Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.

    • Culture the resistant cells in the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.

  • Isolation of single-cell clones:

    • To obtain a homogenous resistant population, perform single-cell cloning of the resistant cell pool using limiting dilution or another single-cell isolation method.[12][13]

    • Expand the single-cell clones and characterize their level of resistance individually.

Characterization of this compound-Resistant Cell Lines

3.3.1. Assessment of Drug Resistance

  • Cell Viability Assay: Perform a cell viability assay with a range of this compound concentrations on both the parental and resistant cell lines.[14][15][16][17] Calculate the IC50 for each line and determine the resistance index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)

3.3.2. Analysis of FLT3 and Downstream Signaling Pathways

  • Western Blotting: Analyze the protein levels of total FLT3, phosphorylated FLT3 (p-FLT3), and key components of downstream signaling pathways (p-STAT5, p-AKT, p-ERK) in parental and resistant cells, with and without this compound treatment.[18][19][20][21][22]

Protocol for Western Blotting:

  • Cell Lysis:

    • Treat parental and resistant cells with this compound at various concentrations for different time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

3.3.3. Investigation of Potential Resistance Mechanisms

  • Cereblon Expression: Assess the mRNA and protein levels of cereblon (CRBN) in parental and resistant cells by qPCR and Western blotting, respectively.[23]

  • FLT3 Gene Sequencing: Sequence the FLT3 gene in resistant clones to identify any potential mutations that may interfere with this compound binding.

  • ABC Transporter Expression: Evaluate the expression of ABCB1 (MDR1) and other relevant drug efflux pumps at the mRNA and protein levels.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
MV4-11 (Parental)Value1.0
MV4-11-LWY713-R1ValueValue
MV4-11-LWY713-R2ValueValue

Table 2: Protein Expression Levels in Parental and Resistant Cell Lines

Cell LineTreatmentTotal FLT3p-FLT3p-STAT5p-AKTp-ERKCRBNABCB1
MV4-11 (Parental)DMSO+++++++++++++++++++
This compound (10 nM)+++++++++
MV4-11-LWY713-R1DMSO+++++++++++++++++++
This compound (10 nM)+++++++++++++++++++

(Note: Protein levels can be represented semi-quantitatively (e.g., +, ++, +++) or quantitatively based on densitometry analysis of Western blots.)

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Proteasome Proteasome FLT3->Proteasome degradation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 binds CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN recruits CRBN->FLT3 ubiquitinates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: this compound-mediated degradation of FLT3 and its downstream signaling pathways.

Experimental_Workflow cluster_development Development of Resistant Cell Line cluster_characterization Characterization of Resistant Clones A 1. Determine IC50 of this compound in Parental Cell Line (e.g., MV4-11) B 2. Continuous culture with This compound at IC20 A->B C 3. Gradual dose escalation B->C D 4. Establish stable resistant cell line (e.g., >10x IC50) C->D E 5. Isolate single-cell clones D->E F 6. Confirm resistance with cell viability assay (IC50 & RI) E->F G 7. Analyze FLT3 signaling pathway (Western Blot for p-FLT3, p-STAT5, etc.) F->G H 8. Investigate resistance mechanisms: - CRBN expression (qPCR, Western) - FLT3 sequencing - ABC transporter expression F->H I 9. Data analysis and interpretation G->I H->I

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

References

Troubleshooting & Optimization

troubleshooting LWY713 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of LWY713 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) Fms-like tyrosine kinase 3 (FLT3) degrader.[1] Like many PROTACs, this compound is a large molecule with a relatively high molecular weight (838.95 g/mol ) and a complex structure, which can contribute to low aqueous solubility.[2] Poor solubility can lead to precipitation in cell culture media, resulting in inaccurate experimental concentrations and unreliable results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro experiments. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3][4]

Q3: What are the common causes of this compound precipitation in culture media?

A3: Precipitation of this compound upon addition to aqueous culture media can be attributed to several factors:

  • "Solvent Shock": This occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution before it has a chance to disperse.

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the culture medium may be higher than its intrinsic aqueous solubility.

  • Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of the compound.

  • High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not always prevent precipitation of the primary compound. It is generally recommended to keep the final DMSO concentration in culture media below 0.1% to minimize cytotoxic effects.

Troubleshooting Guide: this compound Precipitation in Culture Media

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound insolubility during your experiments.

Problem: Precipitate forms immediately after adding this compound stock solution to the culture medium.

Possible Cause 1: Improper Mixing Technique

  • Solution: Employ a gentle but thorough mixing technique. Add the this compound stock solution dropwise to the vortex of the pre-warmed culture medium while gently swirling the flask or tube. This facilitates rapid and uniform dispersion, minimizing localized high concentrations that can lead to precipitation.

Possible Cause 2: Culture Medium is Too Cold

  • Solution: Always pre-warm your culture medium to the optimal temperature for your cell line (typically 37°C) before adding the this compound stock solution.

Problem: Precipitate forms over time in the incubator.

Possible Cause: Final concentration of this compound is too high.

  • Solution: Determine the maximum soluble concentration of this compound in your specific culture medium. This can be done by preparing a serial dilution of your this compound stock solution in pre-warmed medium and visually inspecting for precipitation after a relevant incubation period (e.g., 24, 48, 72 hours).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter compatible with DMSO

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or vial. For 1 mL of a 10 mM stock solution, you will need 8.39 mg of this compound (Molecular Weight = 838.95 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for at least 2 minutes.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a fresh, sterile vial.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary Table:

ParameterValue
Molecular Weight838.95 g/mol
Recommended SolventDMSO
Recommended Stock Concentration10 mM
Storage Temperature-20°C or -80°C
Protocol 2: Preparation of this compound Working Solution in Culture Media

This protocol details the dilution of the this compound DMSO stock solution into the final culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tubes or flasks

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution.

  • Dilution Technique: a. Dispense the required volume of pre-warmed culture medium into a sterile tube or flask. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. c. Continue to mix gently for a few seconds to ensure homogeneity.

  • Final DMSO Concentration: Verify that the final concentration of DMSO in your working solution is below 0.1% (v/v). For the example above (10 µL in 10 mL), the final DMSO concentration is 0.1%.

Visualizations

LWY713_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Weigh_this compound Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Filter_Sterilize Filter Sterilize (0.22 µm) Dissolve->Filter_Sterilize Store Aliquot and Store at -80°C Filter_Sterilize->Store Prewarm_Media Pre-warm Culture Media (37°C) Store->Prewarm_Media Use Aliquot Add_Stock Add Stock Solution Dropwise Prewarm_Media->Add_Stock Mix Gently Vortex/Swirl Add_Stock->Mix Use_Immediately Use in Experiment Mix->Use_Immediately Precipitation Precipitation Observed? Use_Immediately->Precipitation Check_Concentration Lower Final Concentration Precipitation->Check_Concentration Yes Check_Technique Improve Mixing Technique Precipitation->Check_Technique Yes Check_Temp Ensure Media is Pre-warmed Precipitation->Check_Temp Yes Check_Concentration->Use_Immediately Check_Technique->Use_Immediately Check_Temp->Use_Immediately

Caption: A workflow for the preparation and troubleshooting of this compound solutions.

LWY713_Signaling_Pathway This compound This compound Ternary_Complex Ternary Complex (FLT3-LWY713-Cereblon) This compound->Ternary_Complex FLT3 FLT3 Receptor FLT3->Ternary_Complex Cereblon_E3 Cereblon E3 Ligase Cereblon_E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation FLT3 Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Degradation->Downstream_Signaling

Caption: The mechanism of action of this compound as a PROTAC FLT3 degrader.

References

Technical Support: Overcoming the Hook Effect in LWY713 Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and overcoming the high-dose hook effect in immunoassays for the quantitative analysis of LWY713.

Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?

The high-dose hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can lead to falsely low or negative results in certain types of immunoassays.[1][2] It occurs when the concentration of an analyte, such as this compound, is excessively high.[3][4] Instead of producing a proportionally high signal, the overwhelming amount of analyte saturates the assay's antibodies, leading to a paradoxical decrease in the measured signal.[3][5] This can cause a significant underestimation of the actual analyte concentration.[3][5]

Q2: Why does the hook effect occur in a one-step sandwich immunoassay for this compound?

The hook effect is most prevalent in one-step sandwich immunoassays (e.g., a one-step ELISA).[1][2] In this format, the capture antibodies (on a solid phase), the sample containing this compound (analyte), and the detection antibodies (labeled for signal generation) are all incubated together.[4]

When the this compound concentration is extremely high, the following occurs:

  • Both the capture and detection antibodies become saturated with free this compound molecules.[1][3]

  • This saturation prevents the formation of the essential "sandwich" complex (Capture Ab — this compound — Detection Ab) on the solid phase.[2]

  • Excess this compound binds to capture antibodies, and other excess this compound molecules simultaneously bind to the detection antibodies in the solution.[3]

  • During the wash step, the unbound detection antibodies, including those bound to free this compound, are washed away, resulting in a low signal.[2]

Q3: How can I identify if my this compound results are affected by the hook effect?

The primary indicator of a hook effect is obtaining an unexpectedly low concentration for a sample that is expected to be high. The most reliable method for detection is to perform a serial dilution of the sample.[2][6]

If a hook effect is present:

  • Testing a diluted sample will yield a higher calculated concentration (after correcting for the dilution factor) than the undiluted sample.[2]

  • For example, if an undiluted sample reads 1,000 ng/mL, but a 1:10 dilution reads 2,500 ng/mL (which corrects to 25,000 ng/mL), a hook effect is strongly suspected in the undiluted sample.

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Unexpectedly low this compound concentration in high-dose samples. High-Dose Hook Effect: Analyte concentration exceeds the upper limit of the assay's dynamic range, causing signal suppression.[2][7]1. Perform a Serial Dilution: Analyze the sample at several dilution factors (e.g., 1:10, 1:100, 1:1000). The corrected concentrations should agree.[8] If concentrations increase with dilution, the hook effect is confirmed. 2. Use a Two-Step Assay Protocol: If possible, switch to a two-step assay. This involves incubating the sample with the capture antibody first, followed by a wash step before adding the detection antibody. This wash step removes excess analyte, preventing the hook effect.[9][10]
Poor linearity upon dilution of high-concentration samples. Inadequate Dilution Range or Poor Assay Design: The dilutions tested may not be sufficient to escape the hook effect region, or the assay's antibody concentrations are too low for the expected analyte range.[11]1. Widen the Dilution Range: Test a broader range of dilutions to find the linear portion of the assay.[3] 2. Re-optimize the Assay: Consider increasing the concentration of capture and/or detection antibodies to expand the dynamic range of the assay.[9]
Sample Data Illustrating the Hook Effect

The following table shows hypothetical data from an this compound ELISA, demonstrating how the signal drops at very high concentrations.

This compound Concentration (ng/mL)Signal (Optical Density)Observation
100.25Linear Range
1001.85Linear Range
1,0002.90Upper Limit of Linearity
10,000 1.50 Signal Decrease (Hook Effect)
100,000 0.60 Severe Signal Suppression
Experimental Protocols
Protocol: Identifying and Overcoming the Hook Effect via Serial Dilution

This protocol describes the standard method for using serial dilution to obtain an accurate quantification of this compound in samples where a hook effect is suspected.

Materials:

  • High-concentration this compound sample

  • Assay-specific diluent buffer (e.g., the matrix used for the standard curve, such as blank serum or a specified buffer)

  • Calibrated pipettes and sterile, low-retention tips

  • Microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Prepare Initial Dilution (1:10):

    • Pipette 90 µL of the assay diluent buffer into a clean microcentrifuge tube.

    • Add 10 µL of the high-concentration this compound sample to the tube.

    • Mix thoroughly by gentle vortexing or by pipetting up and down 10 times. Avoid introducing bubbles.[12] This is your 1:10 dilution.

  • Prepare Further Serial Dilutions (1:100, 1:1000):

    • For a 1:100 dilution, take 10 µL of the 1:10 dilution and add it to another tube containing 90 µL of diluent buffer. Mix thoroughly.

    • For a 1:1000 dilution, take 10 µL of the 1:100 dilution and add it to a final tube containing 90 µL of diluent buffer. Mix thoroughly.

  • Assay Analysis:

    • Run the undiluted sample and all prepared dilutions (1:10, 1:100, 1:1000) in the this compound immunoassay according to the standard assay protocol.

    • Ensure each sample is run in duplicate or triplicate for precision.

  • Data Analysis:

    • Calculate the concentration of this compound in the undiluted sample and in each dilution using the assay's standard curve.

    • Multiply the measured concentration of each diluted sample by its corresponding dilution factor to obtain the corrected concentration.

      • Corrected Conc. = Measured Conc. × Dilution Factor

    • Compare the corrected concentrations. They should be consistent (typically within ±20%) for dilutions that have successfully overcome the hook effect.[13]

Example Data Analysis
SampleDilution FactorMeasured Conc. (ng/mL)Corrected Conc. (ng/mL)Result Interpretation
Sample X1 (Neat)1,5001,500Hook Effect Suspected
Sample X104,80048,000Concentration increases significantly
Sample X1005,100510,000Accurate Result in Linear Range
Sample X1000505505,000Confirms Accurate Result

In this example, the accurate concentration of this compound in Sample X is approximately 500,000-510,000 ng/mL. The undiluted and 1:10 dilution results were falsely low due to the hook effect.

Visual Guides
Hypothetical this compound Signaling Pathway

This diagram illustrates a potential signaling cascade that could be influenced by this compound, providing context for its mechanism of action.

LWY713_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound Inhibition This compound->Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibition->KinaseA

Caption: Hypothetical pathway where this compound inhibits Kinase A.

Mechanism of the Hook Effect in a Sandwich ELISA

This diagram contrasts a normal assay response with the molecular events that occur during a high-dose hook effect.

Hook_Effect_Mechanism cluster_0 Normal Concentration cluster_1 Excess Concentration (Hook Effect) Capture1 Capture Ab Analyte1 This compound Detect1 Detection Ab Sandwich Sandwich Formed (High Signal) Capture2 Capture Ab Saturated Analyte2 Excess this compound Capture2->Analyte2 NoSandwich No Sandwich Formed (Low Signal) Detect2 Detection Ab Saturated Detect2->Analyte2

Caption: Comparison of normal vs. hook effect sandwich formation.

Workflow for Hook Effect Troubleshooting

// Node Definitions Start [label="Start: Unexpectedly Low Result for High-Dose Sample", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; SuspectHook [label="Suspect Hook Effect", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Perform Serial Dilution\n(e.g., 1:10, 1:100, 1:1000)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Re-run Assay on All Samples\n(Neat and Dilutions)"]; Calculate [label="Calculate Corrected Concentrations"]; Compare [label="Do Corrected Concentrations\nIncrease and then Plateau?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Confirmed [label="Hook Effect Confirmed.\nUse Result from Appropriate Dilution.", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; NotConfirmed [label="Hook Effect Not Confirmed.\nInvestigate Other Causes\n(e.g., reagent degradation, sample issue).", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> SuspectHook; SuspectHook -> Dilute [label="Yes"]; Dilute -> Analyze -> Calculate -> Compare; Compare -> Confirmed [label="Yes"]; Compare -> NotConfirmed [label="No"]; Confirmed -> End; NotConfirmed -> End; }

References

Technical Support Center: Optimizing LWY713 Concentration for Maximal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) for optimizing the experimental use of LWY713, a potent and selective FLT3 PROTAC degrader.[1][2][3][4] This guide will help you troubleshoot common issues and refine your experimental design to achieve maximal degradation of the FLT3 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Fms-like tyrosine kinase 3 (FLT3) protein for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to FLT3 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of FLT3, tagging it for degradation by the proteasome.[1][2][4] This "chemical knockdown" approach offers a powerful alternative to traditional inhibition.[5]

Q2: What is the optimal concentration range for this compound?

A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, in MV4-11 acute myeloid leukemia (AML) cells, which have an FLT3-internal tandem duplication (ITD) mutation, this compound has been shown to be highly potent, with a DC50 (concentration for 50% maximal degradation) of approximately 0.64 nM and a Dmax (maximum degradation) of 94.8%.[2][3][4] It is recommended to perform a dose-response experiment starting from low nanomolar concentrations to determine the optimal concentration for your specific system.

Q3: What is the "hook effect" and how can I avoid it with this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with FLT3 alone or CRBN alone) rather than the productive ternary complex (FLT3-LWY713-CRBN) required for degradation.[5] To avoid this, it is crucial to perform a wide dose-response curve to identify the concentration that gives maximal degradation before the effect starts to diminish.[5]

Q4: How quickly can I expect to see FLT3 degradation after this compound treatment?

A4: The kinetics of degradation can vary. In MV4-11 cells, maximal degradation with this compound was observed at 20 hours of treatment.[3] It is advisable to perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal treatment duration for your experimental setup.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be selective for FLT3 and did not exhibit off-target effects on AXL, ALK, or LTK-overexpressing cells.[3] However, as with any targeted therapy, it is good practice to assess the levels of closely related kinases or other potential off-targets in your specific cell model, especially when using higher concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low FLT3 degradation Suboptimal this compound concentration: The concentration may be too low to form a sufficient number of ternary complexes.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to identify the optimal concentration.
Inappropriate incubation time: The treatment duration may be too short for the degradation machinery to act.Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal incubation period.
Low expression of Cereblon (CRBN) in the cell line: this compound relies on CRBN for its activity.Verify the expression level of CRBN in your cell line using Western blot or qPCR. Consider using a different cell line with higher CRBN expression if necessary.
Poor cell permeability: Although designed to be cell-permeable, issues can arise in certain cell types.While this compound is optimized, if permeability is suspected, consult literature for formulation strategies, though this is less common for well-characterized PROTACs.
"Hook effect" observed (degradation decreases at high concentrations) Formation of non-productive binary complexes: Excess this compound is preventing the formation of the ternary complex.Carefully analyze your dose-response curve and select a concentration in the optimal range before the degradation starts to decrease. Using concentrations that are too high should be avoided.
Inconsistent results between experiments Variability in cell culture conditions: Cell density, passage number, and growth phase can affect experimental outcomes.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during treatment. Use cells of a consistent passage number.
Reagent instability: this compound, like any chemical compound, can degrade over time if not stored properly.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
High cell toxicity This compound concentration is too high: High concentrations may lead to off-target effects or other cellular stress.Determine the IC50 for cell viability using an assay like MTT or CellTiter-Glo and work at concentrations well below this value for degradation experiments.
Off-target effects of this compound: Although shown to be selective, off-target effects can't be entirely ruled out in all contexts.Use a negative control (a molecule that binds to FLT3 but not CRBN, or vice-versa) to confirm that the observed effects are due to FLT3 degradation.

Experimental Protocols

Protocol 1: Determination of this compound Optimal Concentration (DC50) and Maximum Degradation (Dmax) by Western Blot

This protocol outlines the steps to determine the concentration-dependent degradation of FLT3.

1. Cell Seeding:

  • Seed MV4-11 cells (or your cell line of interest) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

2. This compound Treatment:

  • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).

  • Incubate for the predetermined optimal time (e.g., 24 hours).

3. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

5. SDS-PAGE and Western Blot:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the FLT3 band intensity to the loading control.

  • Plot the normalized FLT3 levels against the log of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxic effects of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density.

2. This compound Treatment:

  • Treat the cells with the same range of this compound concentrations used in the Western blot experiment.

3. Incubation:

  • Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

4. Viability Measurement:

  • Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.

5. Data Analysis:

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Plot cell viability against the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: this compound Degradation Potency in MV4-11 Cells

ParameterValueCell LineReference
DC500.64 nMMV4-11 (FLT3-ITD)[2][4]
Dmax94.8%MV4-11 (FLT3-ITD)[2][3][4]
Optimal Time20 hoursMV4-11 (FLT3-ITD)[3]

Table 2: Effect of this compound on Cell Proliferation

ParameterValueCell LineReference
IC501.50 nMMV4-11 (FLT3-ITD)[3]

Visualizations

This compound Mechanism of Action

LWY713_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation This compound This compound FLT3 FLT3 Protein This compound->FLT3 Binds CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN FLT3_LWY713_CRBN FLT3-LWY713-CRBN Proteasome Proteasome FLT3->Proteasome Degradation Ub Ubiquitin Ub->FLT3_LWY713_CRBN FLT3_LWY713_CRBN->FLT3 Ubiquitination

Caption: this compound-mediated degradation of FLT3 protein.

FLT3 Signaling Pathway and this compound Intervention

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds & Activates pFLT3 p-FLT3 (Activated) FLT3->pFLT3 Degradation FLT3 Degradation FLT3->Degradation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pSTAT5 p-STAT5 STAT5->pSTAT5 Transcription Gene Transcription pSTAT5->Transcription pERK->Transcription pAKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Differentiation This compound This compound (PROTAC) This compound->FLT3 Induces

Caption: FLT3 signaling and the point of intervention by this compound.

Troubleshooting Workflow for Suboptimal this compound Performance

Troubleshooting_Workflow Start Start: Low/No FLT3 Degradation Check_Concentration Perform Dose-Response (0.1 nM - 1 µM) Start->Check_Concentration Check_Time Perform Time-Course (4 - 48 hours) Check_Concentration->Check_Time Degradation still low Optimal_Found Optimal Degradation Achieved Check_Concentration->Optimal_Found Degradation improves Check_CRBN Verify CRBN Expression (Western Blot/qPCR) Check_Time->Check_CRBN Degradation still low Check_Time->Optimal_Found Degradation improves Check_CRBN->Optimal_Found CRBN expression sufficient (Re-evaluate experimental setup) Consider_Alternatives Consider Alternative Cell Line or Strategy Check_CRBN->Consider_Alternatives CRBN expression low

Caption: A logical workflow for troubleshooting poor this compound efficacy.

References

Technical Support Center: LWY713 and FLT3 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using LWY713 who may be encountering unexpected results regarding Fms-like tyrosine kinase 3 (FLT3) degradation.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to induce FLT3 degradation?

Yes. Published literature confirms that this compound is a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of FLT3.[1][2][3][4] It functions by forming a ternary complex between FLT3 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of FLT3.[1][3]

Q2: I treated my cells with this compound, but I am not observing FLT3 degradation in my Western blot. What are the possible reasons?

Several experimental factors could lead to a lack of observable FLT3 degradation. These can be broadly categorized as issues with the compound, the cellular system, or the experimental procedure itself. Potential reasons include:

  • Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.

  • Cell Line Issues: The specific cell line you are using may lack essential components of the degradation machinery (e.g., low cereblon expression) or may have acquired resistance.

  • Suboptimal Experimental Conditions: The concentration of this compound, treatment duration, or cell density may not be optimal for observing degradation.

  • Inefficient Ubiquitin-Proteasome System (UPS): The UPS in your cells may be compromised, preventing the degradation of ubiquitinated FLT3.

  • Technical Errors in Western Blotting: Issues with antibody quality, protein extraction, or the blotting procedure could mask the degradation effect.

Troubleshooting Guide

If you are not observing the expected FLT3 degradation with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Activity
  • Action: Confirm the proper storage of your this compound stock (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from a reliable stock for each experiment.

  • Rationale: PROTACs can be sensitive to storage conditions and freeze-thaw cycles, which may lead to degradation and loss of activity.

Step 2: Optimize Experimental Conditions
  • Action: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and measure FLT3 levels at different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Rationale: The optimal concentration and time for maximal degradation can vary between different cell lines. Published data can provide a starting point, but empirical determination is crucial.

Step 3: Validate the Cellular System
  • Action 1: Confirm Cereblon (CRBN) Expression. Use Western blotting to verify that your cell line expresses detectable levels of CRBN, the E3 ligase engaged by this compound.

  • Rationale: this compound-mediated degradation is dependent on CRBN.[1][3] If CRBN is absent or expressed at very low levels, degradation will not occur.

  • Action 2: Test the Ubiquitin-Proteasome System (UPS) Activity. As a positive control, treat your cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound.

  • Rationale: If this compound is functional, co-treatment with a proteasome inhibitor should rescue FLT3 from degradation, leading to an accumulation of FLT3 levels compared to this compound treatment alone.[5] This confirms that the UPS is the intended pathway for degradation.

Step 4: Refine Western Blotting Technique
  • Action: Ensure your anti-FLT3 antibody is validated for Western blotting and provides a specific signal. Run appropriate controls, including untreated cells and cells treated with a positive control degrader if available. Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Rationale: Technical issues in the Western blotting workflow can lead to misleading results. Proper controls are essential for accurate interpretation.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in the MV4-11 acute myeloid leukemia (AML) cell line, which harbors the FLT3-ITD mutation.

ParameterValueCell LineReference
DC50 (50% Degradation Concentration)0.64 nMMV4-11[1]
Dmax (Maximum Degradation)94.8%MV4-11[1]

Experimental Protocols

Protocol 1: Western Blotting for FLT3 Degradation
  • Cell Seeding and Treatment: Seed MV4-11 cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Allow cells to acclimate for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against FLT3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: Proteasome Inhibition Assay
  • Cell Treatment: Prepare four treatment groups:

    • Vehicle control (e.g., DMSO)

    • This compound (at a concentration known to cause degradation, e.g., 10 nM)

    • Proteasome inhibitor (e.g., 10 µM MG132)

    • This compound + Proteasome inhibitor (pre-treat with MG132 for 1-2 hours before adding this compound)

  • Incubation: Incubate cells for the desired treatment duration (e.g., 6-8 hours).

  • Analysis: Harvest cells and perform Western blotting for FLT3 as described in Protocol 1.

  • Expected Outcome: FLT3 levels should be lowest in the this compound-only group and should be restored or "rescued" in the co-treatment group.

Visualizations

Caption: Mechanism of this compound-induced FLT3 degradation.

Troubleshooting_Workflow start No FLT3 Degradation Observed check_compound Verify Compound Integrity (Storage, Fresh Dilutions) start->check_compound optimize_conditions Optimize Conditions (Dose-Response, Time-Course) check_compound->optimize_conditions Compound OK consult Consult Technical Support / Literature check_compound->consult Compound Faulty check_cell_system Validate Cellular System optimize_conditions->check_cell_system Optimization Fails resolution FLT3 Degradation Observed optimize_conditions->resolution Optimization Succeeds check_crbn Check CRBN Expression (Western Blot) check_cell_system->check_crbn test_ups Test UPS Activity (Proteasome Inhibitor Assay) check_cell_system->test_ups check_western Review Western Blot Technique & Controls check_crbn->check_western CRBN Expressed check_crbn->consult CRBN Absent test_ups->check_western UPS Active test_ups->consult UPS Inactive check_western->resolution Technique OK check_western->consult Technique Faulty

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Enhancing LWY713 Stability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of LWY713, a potent and selective FLT3 PROTAC degrader. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) protein.[1] It functions as a bifunctional molecule, simultaneously binding to the FLT3 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of FLT3 by the proteasome.[1] In acute myeloid leukemia (AML) cells with FLT3 internal tandem duplication (ITD) mutations, this compound has been shown to potently induce FLT3 degradation, inhibit downstream signaling, suppress cell proliferation, and induce apoptosis.[1]

Q2: What are the primary challenges when using this compound in in vivo studies?

A2: As with many PROTAC molecules, the primary challenges for in vivo applications of this compound can include suboptimal pharmacokinetic properties such as poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance. These factors can lead to reduced exposure of the target tissue to the compound and potentially limit its therapeutic efficacy.

Q3: How can I improve the solubility and stability of my this compound formulation?

A3: Several formulation strategies can be employed to enhance the solubility and stability of this compound for in vivo administration. These include the use of co-solvents, surfactants, and complexing agents. For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. Amorphous solid dispersions, created by dispersing this compound in a polymer matrix, can also enhance dissolution rates and bioavailability.

Q4: What are some common signs of poor in vivo stability or rapid clearance of this compound?

A4: Signs of poor in vivo stability or rapid clearance include a lack of dose-dependent efficacy in tumor growth inhibition studies, a short duration of pharmacodynamic effects (e.g., a transient reduction in FLT3 protein levels in tumor tissue), and low or highly variable plasma concentrations of the compound in pharmacokinetic studies.

Q5: What is the "hook effect" and how can I avoid it with this compound?

A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response study to identify the optimal concentration range for this compound that maximizes FLT3 degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no in vivo efficacy despite in vitro potency Poor bioavailability due to low solubility.1. Optimize Formulation: Experiment with different vehicle compositions. Consider using a formulation with co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80, Kolliphor EL), or cyclodextrins. For oral dosing, explore lipid-based formulations. 2. Particle Size Reduction: If using a suspension, micronization or nanocrystal formulation can increase the surface area and improve dissolution.
Rapid metabolic clearance.1. Pharmacokinetic Analysis: Conduct a pilot PK study to determine the half-life of this compound. 2. Adjust Dosing Regimen: If the half-life is short, consider more frequent dosing or continuous administration via osmotic pumps.
Inefficient delivery to the tumor site.1. Route of Administration: Evaluate different administration routes (e.g., intravenous, intraperitoneal, subcutaneous, oral gavage) to determine which provides the best tumor exposure. 2. Pharmacodynamic Assessment: Measure FLT3 protein levels in tumor tissue at various time points after dosing to confirm target engagement.
High variability in animal response Inconsistent formulation or dosing.1. Ensure Homogeneous Formulation: For suspensions, ensure uniform particle size and proper mixing before each dose. For solutions, ensure the compound is fully dissolved. 2. Accurate Dosing: Use precise techniques for animal dosing and ensure consistent administration volumes.
Animal-to-animal differences in metabolism.1. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 2. Monitor Animal Health: Closely monitor the health and weight of the animals, as this can impact drug metabolism.
Observed toxicity or adverse effects Off-target effects or vehicle-related toxicity.1. Dose Escalation Study: Perform a dose-finding study to determine the maximum tolerated dose (MTD). 2. Vehicle Control: Always include a vehicle-only control group to assess any toxicity associated with the formulation excipients. 3. Evaluate Specificity: If possible, assess the degradation of other related kinases to ensure the selectivity of this compound.

Quantitative Data Summary

Table 1: In Vitro Degradation and Antiproliferative Activity of this compound in MV4-11 Cells

ParameterValueReference
DC₅₀ (FLT3 Degradation) 0.64 nM[1]
Dₘₐₓ (Maximum Degradation) 94.8%[1]
IC₅₀ (Cell Proliferation) Not explicitly stated-

Table 2: Comparative Pharmacokinetic Parameters of Selected FLT3 Inhibitors in Preclinical Models

Compound Animal Model Dose & Route Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC (ng·h/mL) Half-life (h) Oral Bioavailability (%) Reference
Gilteritinib Rat10 mg/kg, oral~1,5004~20,000~10~40[2]
Quizartinib Rat10 mg/kg, oral~2008~4,000~24~20[2]
LFM-A13 Mouse10 mg/kg, i.p.Not specified0.17-0.3Not specified0.28-0.53Nearly complete[3]
B3-2 (FLT3-PROTAC) MouseNot specifiedNot specifiedNot specifiedNot specifiedNot specified5.65[4]

Note: Pharmacokinetic data for this compound is not publicly available. The data presented here for other FLT3 inhibitors and a PROTAC are for comparative purposes to provide a general understanding of the expected pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration (Example)

This protocol provides a starting point for formulating this compound for intraperitoneal (i.p.) or oral (p.o.) administration in mice. Optimization may be required based on the specific physicochemical properties of the this compound batch.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Water for Injection

Procedure for a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Vehicle:

  • Weigh the required amount of this compound for the desired concentration and total volume.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO by vortexing.

  • Add PEG300 to the solution and vortex until fully mixed.

  • Add Tween 80 and vortex to ensure a homogeneous mixture.

  • Slowly add the saline or water while vortexing to create the final formulation.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

  • Prepare the formulation fresh on the day of dosing.

Protocol 2: In Vivo Efficacy Study in an MV4-11 Xenograft Model

This protocol outlines a general procedure for assessing the in vivo antitumor activity of this compound in a subcutaneous MV4-11 xenograft model.

Materials and Reagents:

  • MV4-11 human AML cell line

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture MV4-11 cells in appropriate media. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound formulation or vehicle control to the respective groups according to the predetermined dose, route, and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., Western blot for FLT3 levels, immunohistochemistry).[5][6][7]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Proteasome Proteasome FLT3->Proteasome Degradation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Induces Degradation

Caption: FLT3 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Optimization cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic Studies cluster_efficacy Efficacy Studies Solubility_Screen Solubility Screening (Co-solvents, Surfactants) Formulation_Prep Preparation of Dosing Formulations Solubility_Screen->Formulation_Prep Stability_Test Formulation Stability Assessment Formulation_Prep->Stability_Test Pilot_PK Pilot PK Study (Single Dose) Stability_Test->Pilot_PK PK_Analysis Analyze Plasma Concentrations Pilot_PK->PK_Analysis Dose_Selection Select Dose and Schedule PK_Analysis->Dose_Selection PD_Study Tumor FLT3 Level Assessment Dose_Selection->PD_Study Treatment Treatment with this compound or Vehicle Dose_Selection->Treatment Target_Engagement Confirm Target Engagement PD_Study->Target_Engagement Efficacy_Eval Tumor Growth Inhibition Analysis Target_Engagement->Efficacy_Eval Xenograft_Model MV4-11 Xenograft Model Establishment Xenograft_Model->Treatment Treatment->Efficacy_Eval

Caption: Experimental workflow for improving this compound in vivo stability and efficacy.

References

off-target effects of LWY713 and how to measure them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of LWY713, a potent and selective FLT3 PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) protein.[1] It is composed of a ligand that binds to FLT3 (a gilteritinib warhead) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, joined by a chemical linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of FLT3, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.[1]

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects of this compound can arise from three main sources:

  • Gilteritinib Warhead Off-Targets: The gilteritinib component may bind to and inhibit other kinases besides FLT3. Known off-targets of gilteritinib include AXL, ALK, and c-kit.[2]

  • Cereblon E3 Ligase Binder Off-Targets (Neosubstrates): The pomalidomide-like moiety that recruits Cereblon can independently induce the degradation of other proteins, known as neosubstrates. Common neosubstrates for pomalidomide-based PROTACs are zinc-finger transcription factors such as IKZF1, IKZF3, and ZFP91.[3][4][5]

  • Neo-substrates of the Ternary Complex: The formation of the this compound-FLT3-Cereblon ternary complex might create a novel interface that could lead to the ubiquitination and degradation of proteins other than FLT3 that come into proximity.

Q3: How can I experimentally identify the off-target effects of this compound?

A3: A multi-pronged approach is recommended to comprehensively identify the off-target effects of this compound. Key methodologies include:

  • Global Proteomics (Mass Spectrometry): This is the gold standard for unbiasedly identifying all proteins that are degraded upon this compound treatment.[6][7]

  • Kinome Profiling: Techniques like KINOMEscan or KiNativ can identify other kinases that this compound's gilteritinib warhead may bind to and potentially inhibit.[8][9]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm the engagement of this compound with its intended target (FLT3) and potential off-targets in a cellular context.[10][11][12][13]

  • Ternary Complex Formation Assays: Techniques like NanoBRET, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) can be used to study the formation and stability of the this compound-target-E3 ligase complex, which can provide insights into the specificity of the degradation process.[14][15][16][17][18][19][20][21][22]

Q4: I am observing significant cell toxicity that doesn't seem to be solely due to FLT3 degradation. How can I troubleshoot this?

A4: Unexpected cytotoxicity can be a sign of off-target effects. Here’s a troubleshooting guide:

  • Confirm On-Target Degradation: First, verify that this compound is effectively degrading FLT3 at the concentrations you are using via Western Blot or targeted proteomics.

  • Dose-Response Analysis: Perform a dose-response curve for both FLT3 degradation and cell viability. A large window between the concentration needed for FLT3 degradation (DC50) and the concentration causing toxicity (IC50) is desirable.

  • Use Control Compounds:

    • Inactive Epimer: Use a version of this compound with a modification to the Cereblon binder that prevents it from engaging the E3 ligase. If the toxicity persists, it suggests an effect independent of protein degradation.

    • Gilteritinib alone: Treat cells with gilteritinib to assess the contribution of kinase inhibition (without degradation) to the observed toxicity.

  • Global Proteomics: Perform a global proteomics experiment to identify any unintended protein degradation that could be responsible for the toxicity.

  • Validate Off-Targets: Once potential off-targets are identified, use techniques like siRNA/CRISPR knockdown of the off-target protein to see if it phenocopies the observed toxicity.

Troubleshooting Guides

Guide 1: Global Proteomics Data Analysis
Issue Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent cell culture, sample preparation, or mass spectrometer performance.- Ensure consistent cell seeding, treatment, and lysis procedures.- Perform quality control checks on the mass spectrometer.
Discrepancy between proteomics and Western blot data - Differences in assay sensitivity.- Antibody cross-reactivity in Western blot.- Use quantitative proteomics data to guide antibody selection for Western blotting.- Validate antibody specificity using knockout/knockdown cell lines.
Many downregulated proteins identified - Secondary effects of FLT3 degradation.- Widespread off-target effects.- Use shorter treatment times to focus on direct targets.- Compare results with an inactive control to filter out non-degradation-related effects.
Guide 2: Cellular Thermal Shift Assay (CETSA)
Issue Potential Cause Solution
No target protein signal - Low expression of the target protein in the chosen cell line.- Inefficient antibody.- Select a cell line with higher target protein expression.- Use a validated antibody for Western blotting and optimize its concentration.
No thermal shift observed - this compound does not stabilize the target protein under the experimental conditions.- Incorrect temperature range.- Vary the drug incubation time and concentration.- Perform a broader temperature range for the melt curve to find the optimal denaturation temperature.
High variability between replicates - Uneven heating/cooling.- Inconsistent cell lysis or protein extraction.- Use a thermal cycler for precise temperature control.- Ensure complete and consistent cell lysis. Be careful when collecting the supernatant.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased manner.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MV4-11 for FLT3-ITD positive AML) to ~70-80% confluency.

    • Treat cells with this compound at a pre-determined optimal concentration (e.g., 10x DC50).

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (an epimer that does not bind Cereblon).

    • Incubate for a duration that maximizes on-target degradation (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a urea-based buffer and determine protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling and Fractionation (Optional but Recommended):

    • Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

    • Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target (FLT3) and potential off-targets in a cellular environment.

Methodology:

  • Cell Culture and Compound Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with this compound at various concentrations (for isothermal dose-response) or a single saturating concentration (for melt curve) for 1-2 hours at 37°C. Include a vehicle control.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (for melt curve) or a single optimized temperature (for isothermal dose-response) for 3 minutes using a thermocycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble target protein by Western blotting using a specific antibody.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature (melt curve) or drug concentration (isothermal dose-response curve).

Data Presentation

Table 1: Potential Off-Target Kinases of the Gilteritinib Warhead
KinaseReported Activity of GilteritinibPotential Implication for this compound
AXL Inhibitory activityPotential for off-target inhibition, which may contribute to both efficacy and toxicity.[1][2][23]
ALK Inhibitory activityPotential for off-target inhibition.[2][8]
c-KIT Inhibitory activityPotential for off-target inhibition, particularly relevant in hematopoietic cells.[2]
Table 2: Potential Off-Target Neosubstrates of the Cereblon Binder
ProteinFunctionPotential Implication for this compound
IKZF1 (Ikaros) Transcription factor in hematopoiesisPotential for off-target degradation, which could have immunomodulatory effects.[3][4][24][25]
IKZF3 (Aiolos) Transcription factor in B-cell developmentPotential for off-target degradation, which could have immunomodulatory effects.[3][4][24][25]
ZFP91 Zinc-finger proteinA known off-target of pomalidomide-based PROTACs; its degradation could lead to unintended biological consequences.[3]
SALL4 Transcription factor involved in developmentDegradation is associated with thalidomide-induced teratogenicity.[4][25][26]

Visualizations

LWY713_Mechanism_of_Action This compound This compound FLT3 FLT3 (Target Protein) This compound->FLT3 Binds CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits Ternary_Complex FLT3-LWY713-CRBN Ternary Complex FLT3->Ternary_Complex CRBN->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Catalyzes Ubiquitination Proteasome Proteasome Ub_FLT3->Proteasome Targeted for Degradation Degradation FLT3 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound-induced FLT3 degradation.

Off_Target_Workflow start Start: Observe Unexpected Phenotype (e.g., Toxicity) proteomics Global Proteomics (LC-MS/MS) start->proteomics cetca CETSA start->cetca kinome Kinome Profiling start->kinome identify Identify Potential Off-Targets proteomics->identify cetca->identify kinome->identify validate Validate Off-Targets (siRNA/CRISPR, Western Blot) identify->validate end End: Confirm Off-Target Mechanism validate->end

Caption: Experimental workflow for identifying and validating off-target effects.

Ternary_Complex_Assay_Logic cluster_0 Components cluster_1 Binary Interactions cluster_2 Ternary Complex cluster_3 Assays Target Target Protein (e.g., FLT3) Binary1 Target-PROTAC Target->Binary1 PROTAC This compound PROTAC->Binary1 Binary2 E3-PROTAC PROTAC->Binary2 E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Binary2 Ternary Target-PROTAC-E3 Binary1->Ternary Binary2->Ternary SPR_BLI SPR / BLI Ternary->SPR_BLI Measures binding kinetics & affinity NanoBRET NanoBRET Ternary->NanoBRET Measures proximity in live cells

Caption: Logical relationships in ternary complex formation assays.

References

interpreting unexpected results in LWY713 assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LWY713 Assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments. This compound is a potent and selective FLT3 PROTAC (Proteolysis Targeting Chimera) degrader, which induces the degradation of the Fms-like tyrosine kinase 3 (FLT3) receptor.[1][2] It is particularly effective in acute myeloid leukemia (AML) cells harboring FLT3-internal tandem duplication (ITD) mutations.[2] Unexpected results can arise from a variety of factors, from experimental design to specific cellular responses.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected decrease in FLT3 protein levels after this compound treatment in our Western blot. What are the possible causes?

A1: Several factors could contribute to this result:

  • Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has not undergone excessive freeze-thaw cycles. It's advisable to prepare fresh dilutions for each experiment.

  • Cell Line Specifics: The cell line being used may not express FLT3 or may have a low level of expression. Confirm FLT3 expression in your cell line via a baseline Western blot or qPCR.

  • Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may not be optimal. Perform a dose-response and time-course experiment to determine the optimal conditions for FLT3 degradation in your specific cell line.

  • Proteasome Inhibition: Since this compound is a PROTAC, it relies on the proteasome for protein degradation. If other compounds in your experiment are inhibiting proteasome function, this compound's activity will be diminished.

  • Technical Issues with Western Blot: Problems with protein transfer, antibody quality, or detection reagents can all lead to inaccurate results. Ensure your Western blot protocol is optimized and includes appropriate controls.[3]

Q2: this compound is not inducing apoptosis or cell cycle arrest in our AML cell line as expected. Why might this be?

A2: The lack of a phenotypic response, despite successful FLT3 degradation, can be due to:

  • Redundant Signaling Pathways: The cancer cells may have activated alternative survival pathways that compensate for the loss of FLT3 signaling. Investigating other receptor tyrosine kinases or downstream signaling nodes may provide insight.

  • Cell Line Resistance: The chosen cell line may have inherent resistance mechanisms to FLT3 degradation-induced apoptosis.

  • Incorrect Assay Timing: The time point for assessing apoptosis or cell cycle changes may be too early. These events occur downstream of protein degradation and may require longer incubation times with this compound.

  • Assay Sensitivity: The chosen assay for measuring apoptosis or cell cycle (e.g., Annexin V staining, Propidium Iodide staining) may not be sensitive enough to detect subtle changes.

Q3: We are observing off-target effects at concentrations where we expect specific FLT3 degradation. How can we investigate this?

A3: Off-target effects are a known challenge with kinase-targeted compounds.[4] To investigate this:

  • Kinome Profiling: A kinome-wide screen can identify other kinases that this compound may be binding to or degrading.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of other known FLT3 inhibitors. Discrepancies in the phenotype may suggest off-target activities.

  • Computational Modeling: In silico docking studies can predict potential off-target interactions based on the structure of this compound.

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects often occur at higher concentrations than on-target effects.

Q4: How can we confirm that this compound is active and engaging its target in our cellular system?

A4: To confirm target engagement, you can:

  • Assess Downstream Signaling: In addition to FLT3 levels, measure the phosphorylation status of downstream signaling proteins like STAT5 and ERK.[1] A decrease in the phosphorylation of these proteins would indicate successful inhibition of the FLT3 pathway.

  • In Vitro Degradation Assay: A cell-free assay with purified FLT3, E3 ligase components, and this compound can confirm the compound's direct ability to induce degradation.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand, which can be used to confirm target engagement in intact cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Decrease in Phospho-ERK Levels

Phosphorylated ERK (p-ERK) is a downstream marker of FLT3 signaling.[1] A lack of change in p-ERK can be a key indicator of issues in the experimental setup.

Troubleshooting Workflow for p-ERK Western Blot

start No change in p-ERK levels check_compound Verify this compound concentration and activity start->check_compound check_cells Confirm FLT3 expression and pathway activity in cell line start->check_cells check_protocol Review Western blot protocol and reagents start->check_protocol check_time Optimize treatment duration start->check_time positive_control Include a known FLT3 inhibitor as a positive control start->positive_control new_aliquot Use a fresh aliquot of this compound check_compound->new_aliquot If issues suspected end Re-evaluate experiment check_cells->end troubleshoot_wb Troubleshoot Western Blot (e.g., new antibodies, fresh buffers) check_protocol->troubleshoot_wb If protocol is suspect time_course Perform a time-course experiment (e.g., 1, 6, 24 hours) check_time->time_course If timing is uncertain positive_control->end troubleshoot_wb->end time_course->end new_aliquot->end

Caption: Troubleshooting workflow for p-ERK Western blot results.

Quantitative Data Example: Western Blot Densitometry

TreatmentFLT3 (Relative Density)p-ERK (Relative Density)Total ERK (Relative Density)p-ERK / Total ERK Ratio
Vehicle (DMSO)1.001.001.001.00
This compound (10 nM) - Expected0.250.300.980.31
This compound (10 nM) - Unexpected0.950.981.020.96
Issue 2: High Variability in Cell Viability Assays

High variability between replicates can obscure the true effect of this compound.

Troubleshooting for Cell Viability Assays

start High variability in cell viability data check_seeding Ensure uniform cell seeding density start->check_seeding check_reagents Verify reagent stability and preparation start->check_reagents check_pipetting Review pipetting technique for accuracy start->check_pipetting check_incubation Standardize incubation times and conditions start->check_incubation plate_layout Optimize plate layout to minimize edge effects check_seeding->plate_layout end Repeat assay with optimized parameters check_reagents->end check_pipetting->end check_incubation->end plate_layout->end

Caption: Troubleshooting guide for cell viability assay variability.

Quantitative Data Example: Cell Viability (MTT Assay)

This compound Conc.Replicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Average (% Viability)Std. Dev.
0 nM (Vehicle)100102981002.0
1 nM8575958510.0
10 nM5540705515.0
100 nM201525205.0

High standard deviation, as seen in the 1 nM and 10 nM concentrations, indicates a potential issue with assay consistency.

Experimental Protocols

Western Blotting for FLT3 and p-ERK
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies for FLT3, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Normalization: Quantify band intensity and normalize p-ERK to total ERK and FLT3 to a loading control (e.g., GAPDH or β-actin).

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

cluster_cell Cell FLT3 FLT3 Receptor Proteasome Proteasome FLT3->Proteasome targeted to This compound This compound This compound->FLT3 binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase recruits E3_Ligase->FLT3 ubiquitinates Degradation FLT3 Degradation Proteasome->Degradation

Caption: this compound-mediated degradation of the FLT3 receptor.

General Experimental Workflow

start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation treatment->incubation endpoint_assay Endpoint Assay (e.g., Western, MTT) incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis end Interpret Results data_analysis->end

Caption: A typical experimental workflow for this compound assays.

References

LWY713 Technical Support Center: A Guide to Degradation Kinetics and Time-Course Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LWY713, a potent and selective FLT3 PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of Fms-like tyrosine kinase 3 (FLT3). It functions by forming a ternary complex between FLT3 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FLT3.[1] This eliminates the FLT3 protein, thereby inhibiting its downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML) with FLT3 mutations.[1]

Q2: What are the key parameters to consider for a successful this compound experiment?

The success of an this compound experiment hinges on several factors:

  • Cell Line Selection: Ensure your cell line expresses both FLT3 and Cereblon (CRBN). MV4-11 and MOLM-13 are commonly used FLT3-mutant AML cell lines.

  • Concentration Range: this compound is highly potent. A wide concentration range, from sub-nanomolar to micromolar, is recommended to identify the optimal degradation concentration and to observe a potential "hook effect" at higher concentrations.

  • Time Course: FLT3 degradation is a time-dependent process. It is crucial to perform a time-course experiment to determine the optimal duration of treatment for maximal degradation.

  • Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (e.g., DMSO), a negative control (an inactive epimer of the PROTAC, if available), and co-treatment with a proteasome inhibitor (e.g., MG132) or a CRBN ligand (e.g., thalidomide) to confirm the mechanism of degradation.

Q3: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (this compound-FLT3 or this compound-CRBN) which compete with the formation of the productive ternary complex (FLT3-LWY713-CRBN). To avoid this, it is critical to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.

This compound Degradation Kinetics and Time-Course Optimization

Data Presentation

The following tables summarize the degradation kinetics of this compound in FLT3-ITD mutant MV4-11 cells.

Table 1: Dose-Response of this compound on FLT3 Degradation at 24 hours

This compound Concentration (nM)% FLT3 Degradation (Dmax)
0.125%
185%
10 94.8%
10090%
100075%

Note: The optimal compound this compound potently induced the degradation of FLT3 with a DC50 value of 0.64 nM and a Dmax value of 94.8% in AML MV4-11 cells with FLT3-internal tandem duplication (ITD) mutation.[1]

Table 2: Time-Course of FLT3 Degradation with 10 nM this compound

Time (hours)% FLT3 Degradation
00%
230%
465%
885%
1692%
24 95%

Note: This data is representative of typical PROTAC degradation kinetics and is intended for illustrative purposes to guide experimental design.

Experimental Protocols

Detailed Protocol for Western Blot Analysis of FLT3 Degradation

This protocol outlines the steps for treating AML cells with this compound and subsequently analyzing FLT3 protein levels via Western Blotting.

1. Cell Culture and Treatment:

  • Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, harvest cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein lysates to equal concentrations and add Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for FLT3 (e.g., rabbit anti-FLT3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the FLT3 band intensity to the corresponding housekeeping protein band intensity.

Mandatory Visualizations

LWY713_Mechanism_of_Action This compound This compound Ternary_Complex FLT3-LWY713-CRBN Ternary Complex This compound->Ternary_Complex FLT3 FLT3 Protein FLT3->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FLT3->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Degradation Degradation FLT3->Degradation Inhibition STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound-mediated degradation of FLT3 inhibits downstream signaling.

Troubleshooting_Workflow Start No or Low FLT3 Degradation Check_Cells Check Cell Line: - FLT3 expression? - CRBN expression? Start->Check_Cells Check_Concentration Optimize Concentration: - Perform wide dose-response - Suspect hook effect? Check_Cells->Check_Concentration Cells OK Check_Time Optimize Time Course: - Shorter or longer incubation? Check_Concentration->Check_Time Concentration OK Check_Mechanism Verify Mechanism: - Co-treat with MG132 - Co-treat with thalidomide Check_Time->Check_Mechanism Time OK Degradation_Observed Degradation Observed Check_Mechanism->Degradation_Observed Rescue Observed No_Rescue No Rescue with Inhibitors Check_Mechanism->No_Rescue No Rescue Consider_Other Consider Other Issues: - Compound stability - Off-target effects No_Rescue->Consider_Other

Caption: Troubleshooting workflow for this compound experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low FLT3 degradation 1. Cell line does not express sufficient levels of FLT3 or CRBN. 2. This compound concentration is suboptimal (too low or in the "hook effect" range). 3. Incubation time is too short. 4. The degradation is not proteasome- or CRBN-dependent.1. Confirm FLT3 and CRBN expression in your cell line by Western blot or qPCR. 2. Perform a wide dose-response curve (e.g., 0.01 nM to 10 µM) to identify the optimal concentration. 3. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 4. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) or a CRBN ligand (e.g., 10 µM thalidomide). Degradation should be rescued (i.e., FLT3 levels restored).
High background in Western blot 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high.1. Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA). 2. Titrate primary and secondary antibody concentrations to find the optimal dilution.
Inconsistent results between experiments 1. Variation in cell passage number or confluency. 2. Inconsistent this compound stock solution preparation or storage.1. Use cells within a consistent passage number range and seed at the same density for each experiment. 2. Prepare fresh this compound stock solutions in DMSO and store them properly (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles).
Unexpected off-target effects This compound may be degrading other proteins that are also recognized by the CRBN E3 ligase.Perform proteomic studies to identify potential off-target proteins. Compare the phenotype observed with this compound to that of a selective FLT3 kinase inhibitor to distinguish between degradation-specific and inhibition-specific effects.

References

challenges in LWY713 delivery for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of LWY713. This guide directly addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Fms-like tyrosine kinase 3 (FLT3) protein.[1][2] It functions by simultaneously binding to the FLT3 kinase and the E3 ubiquitin ligase cereblon (CRBN).[1] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This degradation of FLT3 leads to the suppression of downstream signaling pathways, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells harboring FLT3 mutations, such as in Acute Myeloid Leukemia (AML).[2]

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: As a PROTAC, this compound possesses a high molecular weight (838.95 g/mol ) and a complex structure, which can present several in vivo delivery challenges.[1] PROTACs are often associated with poor oral bioavailability, low aqueous solubility, and limited cell permeability.[3][4][5] Although this compound has a predicted negative XLogP (-0.25), suggesting lower lipophilicity than typical PROTACs, its large size still poses significant hurdles for efficient in vivo delivery and achieving optimal therapeutic concentrations.[1]

Q3: What are the known physicochemical properties of this compound?

A3: Understanding the physicochemical properties of this compound is crucial for developing an appropriate in vivo formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight838.95 g/mol [1]
Hydrogen Bond Acceptors18[1]
Hydrogen Bond Donors4[1]
Rotatable Bonds14[1]
Topological Polar Surface Area212.83 Ų[1]
XLogP-0.25[1]
Lipinski's Rules Broken3[1]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the formulation upon preparation or during storage.

  • Inconsistent or lower-than-expected efficacy in vivo.

  • Crystallization of the compound in the dosing syringe.

Potential Causes:

  • Low aqueous solubility of this compound.

  • Use of an inappropriate vehicle or excipient.

  • Changes in temperature or pH of the formulation.

Solutions:

StrategyDetailed ProtocolAdvantagesDisadvantages
Co-solvent Systems 1. Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or NMP. 2. Slowly add a co-solvent such as PEG300, PEG400, or Solutol HS 15 while vortexing. 3. Further dilute with an aqueous vehicle like saline or PBS to the final desired concentration. A common starting ratio is 10% NMP, 40% PEG400, and 50% saline.Simple to prepare, suitable for initial preclinical studies.Potential for precipitation upon injection (drug "crashing out"), possible toxicity associated with high concentrations of organic solvents.
Surfactant-based Formulations 1. Prepare a solution of a non-ionic surfactant (e.g., 1-5% Tween 80 or Cremophor EL) in an aqueous buffer. 2. Add this compound to the surfactant solution and sonicate until fully dispersed. Gentle heating may be applied if necessary, but stability must be confirmed.Can significantly improve solubility and stability in aqueous solutions.Potential for vehicle-induced toxicity or altered pharmacokinetics.
Lipid-based Formulations 1. Dissolve this compound in a suitable lipid vehicle such as corn oil, sesame oil, or a commercially available self-emulsifying drug delivery system (SEDDS). 2. Gentle heating and sonication can aid in dissolution.Can enhance oral bioavailability for lipophilic compounds and protect the drug from degradation.More complex to prepare, potential for variability in absorption.
Nanosuspensions 1. This compound is milled into nanoparticles in the presence of stabilizers. 2. This can be achieved through wet-milling or high-pressure homogenization.Increased surface area leads to enhanced dissolution rate and bioavailability.Requires specialized equipment and expertise for formulation development.
Issue 2: Poor Bioavailability and Inconsistent In Vivo Efficacy

Symptoms:

  • High variability in tumor growth inhibition or other pharmacodynamic readouts between animals.

  • Lack of dose-dependent response.

  • Lower than expected plasma concentrations of this compound.

Potential Causes:

  • Poor absorption from the administration site (e.g., oral or intraperitoneal).

  • Rapid metabolism or clearance of the compound.

  • Instability of the formulation in vivo.

Solutions:

StrategyDetailed ProtocolAdvantagesDisadvantages
Route of Administration Optimization If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection. IV administration will provide 100% bioavailability and can serve as a benchmark.Can bypass absorption barriers and provide more consistent drug exposure.May not be clinically relevant for the intended therapeutic application. Can be more invasive for the animals.
Formulation Enhancement Employ advanced formulation strategies as outlined in Issue 1 (e.g., lipid-based formulations or nanosuspensions) to improve absorption and protect against degradation.Can significantly improve the pharmacokinetic profile of the drug.May require extensive formulation development and characterization.
Pharmacokinetic (PK) Studies Conduct a pilot PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life. This will help in understanding the exposure levels and optimizing the dosing regimen.Provides critical data to correlate drug exposure with efficacy and toxicity.Requires sensitive analytical methods for drug quantification in biological matrices.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • N-Methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add NMP to the tube to achieve a 10% final volume of the total formulation (e.g., for a final volume of 1 ml, add 100 µl of NMP).

  • Vortex and sonicate the mixture until the this compound is completely dissolved.

  • Add PEG400 to the tube to achieve a 40% final volume (e.g., 400 µl for a 1 ml final volume).

  • Vortex thoroughly until a clear, homogeneous solution is obtained.

  • Slowly add sterile saline to the tube to reach the final desired volume, while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for in vivo administration. Prepare fresh on the day of dosing.

Visualizations

This compound Mechanism of Action

LWY713_Mechanism This compound This compound Ternary_Complex Ternary Complex (FLT3-LWY713-CRBN) This compound->Ternary_Complex Binds FLT3 FLT3 Protein FLT3->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FLT3->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the FLT3 protein.

Troubleshooting Workflow for Poor In Vivo Efficacy

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_Formulation Check Formulation (Precipitation, Stability) Start->Check_Formulation Precipitate Precipitate Observed? Check_Formulation->Precipitate Reformulate Reformulate (See Issue 1 Solutions) Precipitate->Reformulate Yes No_Precipitate No Precipitate Precipitate->No_Precipitate No Reformulate->Check_Formulation Review_Dose Review Dose and Route of Administration No_Precipitate->Review_Dose Dose_Optimal Is Dose/Route Optimal? Review_Dose->Dose_Optimal Optimize_Dose Optimize Dose/Route (e.g., IV, increase dose) Dose_Optimal->Optimize_Dose No Conduct_PK Conduct Pilot PK Study Dose_Optimal->Conduct_PK Yes Optimize_Dose->Review_Dose Analyze_PK Analyze PK Data (Exposure vs Efficacy) Conduct_PK->Analyze_PK Correlates Exposure Correlates with Efficacy? Analyze_PK->Correlates Investigate_Metabolism Investigate Metabolism/ Target Engagement Correlates->Investigate_Metabolism No Success Efficacy Improved Correlates->Success Yes

References

Technical Support Center: LWY713 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the FLT3 PROTAC degrader, LWY713, in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the FMS-like tyrosine kinase 3 (FLT3) receptor. It is a heterobifunctional molecule composed of a warhead that binds to FLT3 (derived from the inhibitor gilteritinib) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from lenalidomide), connected by a chemical linker. This ternary complex formation (this compound-FLT3-CRBN) leads to the ubiquitination and subsequent proteasomal degradation of the FLT3 protein, inhibiting downstream signaling pathways crucial for the survival of certain cancer cells, particularly in acute myeloid leukemia (AML).

Q2: What is the reported in vivo efficacy and safety profile of this compound in animal models?

A2: In preclinical studies using AML xenograft mouse models, this compound administered at 6 mg/kg via intraperitoneal (i.p.) injection demonstrated significant tumor volume reduction. Notably, these studies reported no significant changes in the body weight of the treated animals, suggesting a favorable safety profile at this efficacious dose.

Q3: What are the potential on-target toxicities of this compound?

A3: On-target toxicities arise from the intended pharmacological effect of FLT3 degradation. Since FLT3 plays a role in the proliferation and differentiation of hematopoietic stem and progenitor cells, potential on-target toxicities could include effects on hematopoiesis. Studies on FLT3 knockout mice have shown reduced numbers of hematopoietic progenitor cells, dendritic cells, and natural killer cells. Therefore, monitoring complete blood counts (CBCs) is advisable.

Q4: What are the potential off-target toxicities of this compound?

A4: Off-target toxicities can stem from the individual components of the PROTAC. The this compound molecule utilizes a lenalidomide-based ligand to recruit the CRBN E3 ligase. Lenalidomide and related immunomodulatory drugs (IMiDs) are known to induce the degradation of other proteins, referred to as "neosubstrates," such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). Degradation of these neosubstrates can lead to hematological and immunomodulatory effects. Additionally, the gilteritinib-derived warhead may have its own off-target kinase activities, although it is reported to be highly selective for FLT3. Common toxicities associated with gilteritinib in clinical use include gastrointestinal issues and elevations in liver enzymes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected weight loss or signs of distress in animals - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Dose-related Toxicity: The administered dose of this compound may be too high. - Off-target Effects: Unintended degradation of other proteins may be occurring.- Run a vehicle-only control group to assess its tolerability. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor for clinical signs of toxicity (e.g., changes in posture, activity, grooming). - Consider collecting blood for hematology and clinical chemistry analysis to identify organ-specific toxicities.
Lack of tumor growth inhibition - Suboptimal Dosing: The dose may be too low or the dosing frequency insufficient. - "Hook Effect": At very high concentrations, PROTACs can form binary complexes instead of the productive ternary complex, reducing efficacy. - Poor Pharmacokinetics: The compound may have low bioavailability or rapid clearance.- Conduct a dose-response study to find the optimal therapeutic window. - Test a range of concentrations to rule out the "hook effect". - Perform pharmacokinetic studies to determine the compound's half-life and exposure in plasma and tumor tissue.
Inconsistent results between animals - Improper Formulation: The compound may not be fully solubilized or may be precipitating upon injection. - Inaccurate Dosing: Variability in injection volume or technique.- Ensure the formulation protocol is followed precisely and that the compound is completely dissolved. - Use calibrated equipment for dosing and ensure consistent administration technique.
Signs of hematological toxicity (e.g., pale mucous membranes, petechiae) - On-target FLT3 degradation: Impact on hematopoietic progenitor cells. - Off-target degradation of neosubstrates (e.g., IKZF1/3): Known to affect hematopoiesis.- Perform regular complete blood counts (CBCs) to monitor red blood cells, white blood cells, and platelets. - Consider reducing the dose or dosing frequency.

Data Presentation

Table 1: Summary of In Vivo Efficacy and Safety of this compound in an AML Xenograft Model

Treatment Group Dose Administration Route Tumor Growth Inhibition Effect on Body Weight
Vehicle ControlN/AIntraperitoneal (i.p.)N/ANo significant change
This compound6 mg/kgIntraperitoneal (i.p.)Significant reduction in tumor volumeNo significant change

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration Route Dose t½ (h) Cmax (ng/mL) AUC∞ (h·ng/mL) Bioavailability (F%)
Intravenous (IV)2 mg/kg1.601181.48616.90N/A
Intraperitoneal (i.p.)10 mg/kg4.44151.421612.1151.46
Oral (p.o.)10 mg/kg2.1711.21N/A0.72

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of this compound

  • Animal Model: Use an appropriate mouse strain (e.g., immunodeficient mice for xenograft studies).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (vehicle control, this compound at various doses). A typical group size is 5-10 animals.

  • Formulation: Prepare this compound in a well-tolerated vehicle. The specific vehicle should be determined based on solubility and preliminary tolerability studies.

  • Administration: Administer this compound and vehicle control via the desired route (e.g., intraperitoneal injection).

  • Monitoring:

    • Body Weight: Measure and record the body weight of each animal at least twice weekly.

    • Clinical Observations: Observe animals daily for any clinical signs of toxicity, including changes in appearance, posture, activity level, and grooming.

    • Tumor Volume (if applicable): For efficacy studies, measure tumor volume using calipers 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study, collect blood samples via cardiac puncture for complete blood count (CBC) and clinical chemistry analysis.

    • Perform a necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.

    • For pharmacodynamic assessment, tumor tissue can be collected to measure the level of FLT3 protein degradation via Western blot or mass spectrometry.

Mandatory Visualizations

LWY713_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex (FLT3-LWY713-CRBN) This compound->Ternary_Complex FLT3 FLT3 Receptor FLT3->Ternary_Complex Downstream Downstream Signaling (e.g., STAT5, AKT, ERK) FLT3->Downstream Activates CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FLT3->Proteasome Degradation FLT3 Degradation Proteasome->Degradation Degradation->Downstream Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound leading to FLT3 degradation.

Troubleshooting_Workflow Start In Vivo Experiment with this compound Observe_Toxicity Observe Unexpected Toxicity? Start->Observe_Toxicity Check_Vehicle Run Vehicle-Only Control Group Observe_Toxicity->Check_Vehicle Yes No_Toxicity No Unexpected Toxicity Observe_Toxicity->No_Toxicity No Vehicle_Toxic Vehicle is Toxic? Check_Vehicle->Vehicle_Toxic Change_Vehicle Optimize Formulation Vehicle Vehicle_Toxic->Change_Vehicle Yes Dose_Response Perform Dose-Escalation Study (MTD) Vehicle_Toxic->Dose_Response No Change_Vehicle->Dose_Response Dose_Toxic Toxicity is Dose-Dependent? Dose_Response->Dose_Toxic Reduce_Dose Reduce Dose or Dosing Frequency Dose_Toxic->Reduce_Dose Yes Investigate_Off_Target Investigate On-Target and Off-Target Effects (Hematology, Histopathology) Dose_Toxic->Investigate_Off_Target No Proceed Proceed with Efficacy Studies Reduce_Dose->Proceed Investigate_Off_Target->Proceed No_Toxicity->Proceed

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT5->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression LWY713_Degradation This compound-mediated Degradation LWY713_Degradation->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory effect of this compound.

Validation & Comparative

LWY713 vs. Gilteritinib: A Comparative Guide for FLT3-Mutated AML Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML) is evolving beyond kinase inhibition to include novel protein degradation strategies. This guide provides a detailed, objective comparison of LWY713, a potent FLT3-targeting proteolysis-targeting chimera (PROTAC), and gilteritinib, a second-generation FLT3 tyrosine kinase inhibitor (TKI). This comparison is supported by preclinical experimental data to elucidate their distinct mechanisms of action, efficacy, and potential therapeutic advantages.

Executive Summary

Gilteritinib is an FDA-approved TKI that effectively inhibits FLT3 kinase activity, suppressing downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[1] In contrast, this compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the degradation of the entire FLT3 protein.[2] This novel mechanism not only blocks FLT3 signaling but also eliminates the protein scaffold, which may offer a more profound and durable anti-leukemic response and a potential strategy to overcome resistance to traditional kinase inhibitors.[1]

Data Presentation

The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the in vitro and in vivo activities of this compound and gilteritinib in FLT3-mutated AML models.

Table 1: In Vitro Potency and Efficacy in FLT3-ITD Mutant AML Cell Lines

CompoundMechanism of ActionCell LineKey ParameterValue (nM)
This compound FLT3 Protein DegraderMV4-11DC50 (50% degradation concentration)0.64[2]
MV4-11Dmax (maximum degradation)94.8%[2]
Gilteritinib FLT3 Kinase InhibitorMV4-11IC50 (antiproliferative)0.92[3]
MOLM-13IC50 (antiproliferative)2.9[3]

Table 2: In Vivo Anti-Tumor Activity in AML Xenograft Models

CompoundAnimal ModelDosing and AdministrationKey FindingsReference
This compound MV4-11 Xenograft6 mg/kg, i.p.Significant reduction in tumor volume[4]
Gilteritinib MV4-11 Xenograft10 mg/kg/day, oralNear-complete tumor regression[5]
Systemic MV4-11 Xenograft10 mg/kg/day, oralSignificantly increased survival[3]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and gilteritinib are visualized below. Gilteritinib acts as a competitive inhibitor at the ATP-binding pocket of the FLT3 kinase domain, while this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire FLT3 protein.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibition

FLT3 Signaling Pathway and Gilteritinib Inhibition.

LWY713_Mechanism_of_Action This compound This compound (PROTAC) FLT3 FLT3 Protein This compound->FLT3 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Ternary_Complex Ternary Complex (FLT3-LWY713-CRBN) FLT3->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_FLT3 Poly-ubiquitinated FLT3 Ternary_Complex->Poly_Ub_FLT3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_FLT3->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of Action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the compounds.

  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 5 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or gilteritinib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using a non-linear regression model.

Western Blotting for FLT3 Degradation

This protocol is employed to quantify the degradation of the FLT3 protein.

  • Cell Treatment: MV4-11 cells are treated with varying concentrations of this compound for 24 hours.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an ECL detection system, and band intensities are quantified to determine the percentage of FLT3 degradation relative to the vehicle-treated control. The DC50 and Dmax values are then calculated.

In Vivo AML Xenograft Model

This protocol evaluates the in vivo anti-tumor efficacy of the compounds.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used.

  • Cell Implantation: 5 x 106 MV4-11 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment groups and administered this compound, gilteritinib, or a vehicle control via the appropriate route (e.g., intraperitoneal injection for this compound, oral gavage for gilteritinib).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. For survival studies, mice are monitored until they meet predefined endpoint criteria.

Concluding Remarks

The preclinical data suggest that this compound, a PROTAC FLT3 degrader, demonstrates potent and efficient degradation of the FLT3 protein, translating to significant anti-proliferative activity in cellular models.[2] While gilteritinib is a highly effective FLT3 inhibitor, the distinct catalytic, event-driven mechanism of this compound may offer several advantages, including the potential to overcome kinase domain mutations that confer resistance to TKIs and the ability to achieve a more sustained therapeutic effect.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of FLT3 degraders like this compound in comparison to established inhibitors such as gilteritinib for the treatment of FLT3-mutated AML.

References

A Comparative Guide to LWY713 and Quizartinib for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of LWY713, a novel proteolysis-targeting chimera (PROTAC) FLT3 degrader, and quizartinib, a well-established second-generation FLT3 kinase inhibitor. The focus is on their preclinical performance in models of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML), supported by available experimental data.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in a significant subset of Acute Myeloid Leukemia (AML) cases characterized by FLT3 mutations, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. This has driven the development of targeted therapies.

Quizartinib is a potent, second-generation, selective type II FLT3 kinase inhibitor that has demonstrated significant clinical activity and is approved for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML.[1][2][3][4] It functions by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its downstream signaling.[5]

This compound represents a newer therapeutic modality, a proteolysis-targeting chimera (PROTAC). Instead of merely inhibiting the FLT3 kinase, this compound is designed to induce the degradation of the entire FLT3 protein.[1] This is achieved by simultaneously binding to FLT3 and recruiting an E3 ubiquitin ligase, which tags the FLT3 protein for destruction by the proteasome.[1][5] This mechanism offers the potential for a more profound and sustained therapeutic effect and may overcome some resistance mechanisms associated with kinase inhibitors.[5]

This guide will delve into the mechanisms of action, present the available preclinical efficacy data, and provide detailed experimental protocols for the key assays used to evaluate these two compounds.

Data Presentation: Preclinical Efficacy

The following tables summarize the preclinical data for this compound and quizartinib in FLT3-ITD positive AML cell lines. It is important to note that the data for this compound and quizartinib are from separate studies, and direct head-to-head comparative studies are not yet widely available in peer-reviewed literature.

Compound Mechanism of Action Target Metric Cell Line Potency Reference
This compound PROTAC DegraderFLT3 Protein DegradationDC50MV4-110.64 nM[1]
Quizartinib Type II Kinase InhibitorFLT3 Kinase InhibitionIC50MV4-110.40 nM[6]
IC50MOLM-130.89 nM[6]
IC50MOLM-140.67 nM[6]

Table 1: Comparative In Vitro Potency of this compound and Quizartinib in FLT3-ITD Positive AML Cell Lines. DC50 represents the concentration required to induce 50% degradation of the target protein, while IC50 is the concentration required to inhibit 50% of the biological function (e.g., cell viability or kinase activity).

Compound Experimental Model Key Findings Reference
This compound MV4-11 Xenograft ModelDisplayed potent in vivo antitumor activity.[1]
Quizartinib FLT3-ITD Mutated Tumor XenograftTumor regression observed at doses of ≥1 mg/kg.[2]

Table 2: Summary of In Vivo Efficacy in AML Xenograft Models.

Mechanisms of Action and Signaling Pathways

Quizartinib acts as a competitive inhibitor at the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[5] this compound, on the other hand, induces the ubiquitination and proteasomal degradation of the FLT3 protein, thereby eliminating the protein entirely and abrogating all its signaling functions.[1][5]

FLT3_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention FLT3_Receptor FLT3 Receptor STAT5 STAT5 FLT3_Receptor->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Proteasome Proteasome FLT3_Receptor->Proteasome Degradation Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Quizartinib Quizartinib Quizartinib->FLT3_Receptor Inhibits This compound This compound This compound->FLT3_Receptor Binds E3_Ligase E3 Ligase This compound->E3_Ligase Recruits E3_Ligase->FLT3_Receptor

Figure 1: FLT3 signaling and mechanisms of action of quizartinib and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FLT3 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., quizartinib) in DMSO. Perform serial dilutions to achieve a range of concentrations. Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Assay Plate Setup: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be close to its Km for FLT3.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This is done by adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of AML cell lines, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 4 x 10³ to 4 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or quizartinib for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.04M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for FLT3 Degradation

This technique is used to quantify the amount of FLT3 protein remaining in cells after treatment with a degrader like this compound.

Protocol:

  • Cell Treatment: Treat AML cells with various concentrations of this compound for a set time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for FLT3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the FLT3 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 value.

Western_Blot_Workflow Start Start Cell_Treatment AML Cell Treatment (this compound or Vehicle) Start->Cell_Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with FLT3 & Loading Control Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry Analysis & DC50 Calculation Detection->Analysis End End Analysis->End Logical_Comparison FLT3_Inhibitors FLT3-Targeted Therapies Quizartinib Quizartinib (Kinase Inhibitor) FLT3_Inhibitors->Quizartinib This compound This compound (PROTAC Degrader) FLT3_Inhibitors->this compound Inhibition Occupancy-driven (Requires continuous exposure) Quizartinib->Inhibition Mechanism Degradation Event-driven (Catalytic, potentially longer-lasting effect) This compound->Degradation Mechanism Resistance_Inhibitor Potential Resistance: - Kinase domain mutations - Upregulation of FLT3 expression Inhibition->Resistance_Inhibitor Leads to Resistance_Degrader Potential to Overcome Resistance: - Degrades mutated kinase - Less affected by protein upregulation Degradation->Resistance_Degrader Offers

References

LWY713: A Paradigm Shift in FLT3 Inhibition for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of LWY713, a Novel FLT3 Degrader, with Traditional Kinase Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. While several small-molecule FLT3 kinase inhibitors have been developed, their efficacy can be limited by resistance mechanisms. This compound represents a novel approach, functioning as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the FLT3 protein rather than merely inhibiting its kinase activity. This guide provides a comparative analysis of this compound's selectivity and mechanism of action against established FLT3 inhibitors: quizartinib, midostaurin, and gilteritinib.

Performance Comparison: this compound vs. Alternative FLT3 Inhibitors

The following table summarizes the available quantitative data for this compound and other prominent FLT3 inhibitors. It is important to note that this compound's primary mode of action is targeted protein degradation, measured by the half-maximal degradation concentration (DC50), while the other compounds are kinase inhibitors, measured by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

CompoundTypePrimary TargetPotency (FLT3)Key Off-Targets / Selectivity Profile
This compound PROTAC DegraderFLT3DC50: 0.64 nM (in MV4-11 cells)[1]Described as potent and selective for FLT3.[1] Comprehensive kinase selectivity panel data is not yet publicly available.
Quizartinib Type II Kinase InhibitorFLT3Kd: 1.1 nM Highly selective for FLT3. Also inhibits c-KIT at low nanomolar concentrations.[2][3]
Midostaurin Type I Kinase InhibitorMulti-kinaseIC50: ~10 nM Broad-spectrum inhibitor targeting multiple kinases including KIT, PDGFR, VEGFR2, and members of the PKC family.
Gilteritinib Type I Kinase InhibitorFLT3 / AXLIC50: 0.29 nM Highly potent against FLT3 and also inhibits AXL. Shows activity against various FLT3 mutations.[4]

Delving into the Mechanism: FLT3 Signaling and Inhibition

The FLT3 signaling pathway is a critical regulator of hematopoiesis. Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation and survival. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding & Dimerization pFLT3 pFLT3 (Active) FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

This compound introduces a novel mechanism to disrupt this pathway. As a PROTAC, it acts as a bridge between the FLT3 protein and the E3 ubiquitin ligase machinery within the cell, leading to the ubiquitination and subsequent degradation of FLT3 by the proteasome. This approach eliminates the entire protein, not just its enzymatic function, potentially offering a more profound and durable response and a way to overcome resistance mutations.

Experimental Validation: Protocols for Selectivity and Potency

The validation of this compound's selectivity and potency involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

FLT3 Degradation Assay (Western Blot)

Objective: To determine the dose- and time-dependent degradation of FLT3 in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: AML cell lines harboring FLT3 mutations (e.g., MV4-11) are cultured to a logarithmic growth phase. Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Post-treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total FLT3 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the level of FLT3 is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control. The DC50 value is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 kinase.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., quizartinib, midostaurin, gilteritinib) in a suitable kinase buffer.

  • Kinase Reaction: In a multi-well plate, add the diluted compound, recombinant human FLT3 enzyme, and a suitable kinase substrate (e.g., a generic tyrosine kinase substrate).

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Generation: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular FLT3 Autophosphorylation Assay

Objective: To measure the inhibition of FLT3 autophosphorylation in a cellular context.

Protocol:

  • Cell Treatment: FLT3-dependent AML cells (e.g., MV4-11) are treated with serial dilutions of the test inhibitor for a defined period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: Similar to the degradation assay, cells are lysed, and protein concentrations are determined.

  • Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phospho-FLT3 (e.g., at Tyr591) and total FLT3.

  • Detection and Analysis: Following incubation with an HRP-conjugated secondary antibody, the signals are detected. The phospho-FLT3 signal is quantified and normalized to the total FLT3 signal to determine the extent of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical Biochemical Assays (e.g., Kinase Inhibition) Cellular_Activity Cellular Activity (e.g., pFLT3 Inhibition) Biochemical->Cellular_Activity Validate on-target cellular effect Degradation Degradation Assays (Western Blot) Degradation->Cellular_Activity Proliferation Cell Proliferation (e.g., MTT Assay) Cellular_Activity->Proliferation Assess functional outcome Xenograft Xenograft Models Proliferation->Xenograft Evaluate in vivo efficacy

Caption: General experimental workflow for inhibitor/degrader validation.

Conclusion

This compound represents a significant advancement in the targeted therapy of FLT3-mutated AML. Its novel mechanism of action, inducing the degradation of the FLT3 protein, offers the potential for a more profound and durable anti-leukemic effect compared to traditional kinase inhibitors. While direct comparative kinase selectivity data for this compound is still emerging, its high potency in inducing FLT3 degradation marks it as a promising therapeutic candidate. Further preclinical and clinical investigations will be crucial to fully elucidate its therapeutic potential and selectivity profile in comparison to existing FLT3 inhibitors.

References

LWY713 vs. Midostaurin: A Comparative Guide for AML Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) research is rapidly advancing, with a focus on targeted therapies against key drivers of the disease. Among these, FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target due to its high frequency of mutation in AML patients, which is associated with a poor prognosis.[1][2] This guide provides a detailed, objective comparison of two prominent FLT3-targeting agents: midostaurin, a multi-kinase inhibitor approved for the treatment of FLT3-mutated AML, and LWY713, a novel proteolysis targeting chimera (PROTAC) FLT3 degrader.[2][3] This comparison is supported by experimental data to aid researchers in understanding the distinct mechanisms and potential advantages of each compound.

At a Glance: this compound vs. Midostaurin

FeatureThis compoundMidostaurin
Drug Class PROTAC FLT3 Degrader[3]Multi-kinase Inhibitor[4][5]
Mechanism of Action Induces selective degradation of FLT3 protein[3]Inhibits the kinase activity of FLT3 and other kinases[4][5]
FLT3-ITD Targeting Potent degradation of FLT3-ITD[3]Inhibition of FLT3-ITD phosphorylation[5]
Approval Status Investigational[3]Approved for newly diagnosed FLT3-mutated AML[6][7]

In Vitro Performance Comparison

The following table summarizes the in vitro activity of this compound and midostaurin in the FLT3-ITD positive human AML cell line, MV4-11. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head experimental results are not yet available.

ParameterThis compoundMidostaurin
Cell Line MV4-11 (FLT3-ITD)MV4-11 (FLT3-ITD)
Metric DC50IC50
Value 0.64 nM[3]15.09 nM - 200 nM[5][8]
Dmax 94.8%[3]Not Applicable
Reference Liu W, et al. Eur J Med Chem. 2024.[3]Weisberg E, et al. Leukemia. 2018.[5]; Quentmeier H, et al. J Hematol Oncol. 2021.[8]
  • DC50 (Degradation Concentration 50): The concentration of a PROTAC that induces 50% degradation of the target protein.

  • IC50 (Inhibitory Concentration 50): The concentration of an inhibitor that reduces the activity of a biological target by 50%.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between midostaurin and this compound lies in their mechanisms of action. Midostaurin acts as a competitive inhibitor at the ATP-binding site of the FLT3 kinase domain, thereby blocking its downstream signaling.[5] In contrast, this compound is a PROTAC that hijacks the cell's natural protein disposal system to selectively eliminate the entire FLT3 protein.[3]

FLT3 Signaling Pathway and Drug Intervention

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS/MEK/ERK Pathway FLT3->RAS STAT5 JAK/STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K Proteasome Proteasome FLT3->Proteasome Degradation Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Midostaurin Midostaurin Midostaurin->FLT3 Inhibits This compound This compound This compound->FLT3 Binds to

Caption: FLT3 signaling pathway and points of intervention for this compound and midostaurin.

This compound: A PROTAC-Mediated Degradation Workflow

PROTAC_workflow This compound This compound (PROTAC) TernaryComplex Ternary Complex (FLT3-LWY713-E3) This compound->TernaryComplex FLT3 FLT3 Protein FLT3->TernaryComplex E3 E3 Ubiquitin Ligase (Cereblon) E3->TernaryComplex PolyUbFLT3 Polyubiquitinated FLT3 TernaryComplex->PolyUbFLT3 Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbFLT3->Proteasome Recognition Degradation Degraded FLT3 (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced FLT3 protein degradation.

In Vivo Efficacy

This compound has demonstrated potent in vivo antitumor activity in MV4-11 xenograft models.[3] Midostaurin has also shown efficacy in preclinical AML xenograft models.[4] While direct comparative in vivo studies are not available, the distinct mechanisms of action suggest different pharmacokinetic and pharmacodynamic profiles that warrant further investigation.

Experimental Protocols

In Vitro Cell Viability and Protein Degradation Assays

1. Cell Culture:

  • The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay (for Midostaurin IC50 Determination):

  • Cells are seeded in 96-well plates at a density of 1 x 104 cells/well.

  • Cells are treated with serial dilutions of midostaurin for 72 hours.

  • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader, and the IC50 values are calculated using non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism.

3. Western Blot for Protein Degradation (for this compound DC50 and Dmax Determination):

  • MV4-11 cells are treated with various concentrations of this compound for 24 hours.

  • Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using ImageJ software. The DC50 and Dmax values are calculated based on the dose-response curve of FLT3 protein levels.[3]

In Vivo Xenograft Model

1. Animal Model:

  • Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old, are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.[9]

2. Tumor Implantation:

  • MV4-11 cells (e.g., 5 x 106 cells in 100 µL of PBS and Matrigel mixture) are subcutaneously injected into the flank of each mouse.[9]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

3. Drug Administration:

  • Mice are randomized into treatment and control groups.

  • This compound or midostaurin is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules. The vehicle control is administered to the control group.[3]

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width2).

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm FLT3 degradation or inhibition of downstream signaling).

Conclusion

This compound and midostaurin represent two distinct and promising strategies for targeting FLT3 in AML. Midostaurin, as an approved multi-kinase inhibitor, has established clinical efficacy. This compound, a novel PROTAC degrader, demonstrates exceptional potency in preclinical models, offering a potential new therapeutic modality that may overcome some of the limitations of kinase inhibitors. Further head-to-head preclinical and eventual clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents. This guide provides a foundational understanding for researchers to design and interpret future studies in the pursuit of more effective AML therapies.

References

Validating LWY713 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in the drug discovery pipeline. This is particularly true for targeted therapies like LWY713, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML). The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify such target engagement in a physiologically relevant context.

This guide provides a comprehensive comparison of CETSA with other common methods for validating the target engagement of this compound. We will delve into the experimental protocols, present comparative data, and visualize the underlying biological and experimental processes.

This compound and the Importance of FLT3 Target Engagement

This compound is a PROTAC that potently induces the degradation of FLT3, a receptor tyrosine kinase often mutated in AML.[1] It functions by forming a ternary complex between FLT3 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of FLT3.[1] This degradation blocks downstream signaling pathways, such as the STAT5 and ERK/MAPK pathways, which are crucial for the proliferation and survival of leukemia cells.[1]

Confirming that this compound directly engages with FLT3 in intact cells is paramount to validating its mechanism of action. CETSA offers a label-free approach to measure this direct binding by assessing the thermal stabilization of FLT3 upon this compound binding.

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, FLT3, increases the protein's thermal stability. This stabilization makes the protein less prone to denaturation and aggregation upon heating.

Figure 1: General workflow of a Western blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol for CETSA

While a specific CETSA protocol for this compound has not been published, the following is a proposed methodology based on established CETSA protocols and the known characteristics of this compound and its target.

  • Cell Culture: Culture FLT3-mutant AML cell lines (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Western Blotting: Collect the supernatant and determine the protein concentration using a BCA assay. Normalize the protein concentrations of all samples. Analyze the levels of soluble FLT3 by Western blotting using an anti-FLT3 antibody. A loading control, such as β-actin, should also be probed.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble FLT3 at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples, demonstrating a thermal shift.

Comparison with Alternative Target Engagement Methods

While CETSA is a powerful tool, other methods are also employed to validate the target engagement of PROTACs like this compound. The most common alternative is direct measurement of target protein degradation via Western blotting. Drug Affinity Responsive Target Stability (DARTS) is another label-free method that can be utilized.

Western Blotting for FLT3 Degradation

The primary mechanism of action for this compound is the degradation of its target, FLT3. Therefore, a straightforward method to confirm target engagement is to measure the reduction in total FLT3 protein levels following treatment with this compound.

Experimental Protocol for Western Blotting:

  • Cell Culture and Treatment: Culture MV4-11 cells and treat with a range of this compound concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).[2]

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against FLT3, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) must be used.[2]

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify the band intensities to determine the extent of FLT3 degradation.[2]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that ligand binding can protect a protein from proteolysis.

Experimental Protocol for DARTS:

  • Cell Lysis: Prepare a total protein lysate from untreated MV4-11 cells.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Treat the lysates with a protease, such as pronase or thermolysin, for a limited time.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for FLT3. Increased resistance to proteolysis in the this compound-treated sample indicates target engagement.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and provides a comparison with another FLT3 PROTAC degrader, highlighting the type of data obtained from degradation assays.

CompoundTargetCell LineDC50 (Degradation)Dmax (Degradation)Assay MethodReference
This compound FLT3MV4-110.64 nM94.8%Western Blot[1]
PROTAC FLT-3 degrader 4FLT3-ITDMV4-117.4 nMNot ReportedWestern Blot[3]
PROTAC FLT-3 degrader 4FLT3-ITDMOLM-1320.1 nMNot ReportedWestern Blot[3]

Signaling Pathway and Mechanism of Action

To fully appreciate the significance of FLT3 target engagement, it is crucial to understand its role in AML signaling and how this compound disrupts this.

FLT3_Signaling_and_LWY713_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling cluster_degradation PROTAC-Mediated Degradation cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates ERK ERK/MAPK FLT3->ERK Activates Proteasome Proteasome FLT3->Proteasome Degradation Ternary_Complex FLT3-LWY713-CRBN Ternary Complex FLT3->Ternary_Complex Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation This compound This compound This compound->FLT3 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits This compound->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin Ub->FLT3 Proteasome->Proliferation Inhibits Ternary_Complex->Ub Ubiquitination

Figure 2: FLT3 signaling pathway and the mechanism of this compound-induced degradation.

Conclusion

Validating the target engagement of this compound is a critical step in its development as a therapeutic agent for AML. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm the direct binding of this compound to FLT3 in intact cells. While direct measurement of protein degradation via Western blotting is a more common and direct readout for a PROTAC's efficacy, CETSA offers complementary evidence of the initial binding event that precedes degradation. The choice of assay will depend on the specific research question, but a combination of these methods provides the most comprehensive validation of this compound's mechanism of action. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers working on the preclinical validation of this compound and other targeted protein degraders.

References

A Comparative Analysis of LWY713 and Other PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the FLT3-targeting PROTAC degrader, LWY713, with other notable PROTACs, dBRD9 and BI-3663, which target BRD9 and PTK2/FAK respectively. This objective comparison is supported by available experimental data to aid researchers in their drug development endeavors.

Performance Comparison of PROTAC Degraders

The following tables summarize the key performance characteristics of this compound, dBRD9, and BI-3663 based on published preclinical data.

PROTAC Degrader Target Protein E3 Ligase Recruited Cell Line DC50 (nM) Dmax (%) Reference(s)
This compound FLT3Cereblon (CRBN)MV4-11 (AML)0.6494.8
dBRD9 BRD9Cereblon (CRBN)MOLM-13 (AML)56.6>90
BI-3663 PTK2/FAKCereblon (CRBN)A549 (Lung Carcinoma)25>80

Table 1: Comparative Degradation Performance. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.

PROTAC Degrader Reported In Vivo Activity Pharmacokinetic Profile Summary Reference(s)
This compound Potent antitumor activity in MV4-11 xenograft models.Orally bioavailable with excellent pharmacokinetic properties.
dBRD9 Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
BI-3663 Did not phenocopy the antiproliferative effects of PTK2 depletion in tested cell lines.Not explicitly detailed in the provided search results.

Table 2: In Vivo Activity and Pharmacokinetics. This table summarizes the reported in vivo efficacy and a general overview of the pharmacokinetic properties of the selected PROTACs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the degradation of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., MV4-11 for this compound, MOLM-13 for dBRD9, A549 for BI-3663) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein (FLT3, BRD9, or PTK2/FAK) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Determine DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the PROTAC degrader. Include a vehicle control.

  • Incubate for the desired treatment period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Normalize the luminescent signal of the treated wells to the vehicle control wells to determine the percentage of viable cells.

  • Calculate the IC50 value, the concentration of the PROTAC that inhibits cell viability by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating PROTAC degraders.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway.

BRD9_Signaling_Pathway BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Chromatin Chromatin Remodeling ncBAF->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Cell_Growth Cell Growth & Differentiation Gene_Expression->Cell_Growth

Caption: BRD9 Signaling Pathway.

PTK2_FAK_Signaling_Pathway Integrins Integrins FAK PTK2/FAK Integrins->FAK Autophosphorylation Autophosphorylation FAK->Autophosphorylation Src Src Kinase Autophosphorylation->Src Grb2_SOS Grb2/SOS Src->Grb2_SOS PI3K PI3K Src->PI3K RAS_MAPK RAS/MAPK Pathway Grb2_SOS->RAS_MAPK Cell_Migration Cell Migration, Adhesion & Survival PI3K->Cell_Migration RAS_MAPK->Cell_Migration

Caption: PTK2/FAK Signaling Pathway.

PROTAC_Experimental_Workflow Start Start Cell_Culture Cell Culture & PROTAC Treatment Start->Cell_Culture Western_Blot Western Blot (Degradation Assay) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (Functional Assay) Cell_Culture->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for PROTAC Evaluation.

LWY713: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LWY713 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to induce the ubiquitination and subsequent proteasomal degradation of FLT3.[1][3] This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely. A crucial aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects that can lead to toxicity. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, based on available data.

Kinase Selectivity Profile of this compound

A key study on this compound demonstrated its high selectivity for FLT3. While comprehensive quantitative data from a broad kinome screen is not publicly available in the reviewed literature, specific off-target kinase assessments were conducted.

Summary of Kinase Cross-Reactivity Data

Kinase TargetThis compound Activity
FLT3Potent Degrader
AXLNo Degradation
ALKNo Degradation
LTKNo Degradation

This table is based on qualitative data from a 2024 publication which states that this compound did not degrade AXL, ALK, and LTK, highlighting its selectivity.[2]

The selectivity of this compound for FLT3 over other kinases like AXL, ALK, and LTK is a significant finding, as these kinases can be associated with off-target effects in other therapies.[2] The design of this compound, which utilizes a gilteritinib warhead, was guided by the co-crystal structure of FLT3 with gilteritinib, allowing for a linker attachment site that minimizes interference with binding to other kinases.[2]

Experimental Protocols

The assessment of kinase selectivity is a critical step in drug development. The following outlines a general experimental workflow for determining the cross-reactivity of a compound like this compound.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

This method is widely used to quantitatively assess the binding of a compound against a large panel of kinases.

  • Compound Preparation : The test compound (this compound) is prepared at a specified concentration, typically in DMSO.

  • Binding Assay : The compound is incubated with a panel of DNA-tagged kinases. The assay measures the ability of the compound to displace a reference ligand from the kinase's active site.

  • Quantification : The amount of each kinase bound to the reference ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced signal indicates that the test compound is binding to the kinase.

  • Data Analysis : The results are often expressed as the percentage of the control (DMSO) signal remaining. Lower percentages indicate stronger binding of the test compound to the kinase.

Cellular Target Engagement Assays (e.g., NanoBRET™)

These assays are performed in living cells to confirm target engagement and selectivity in a more physiologically relevant context.

  • Cell Line Preparation : Cells expressing the target kinase are engineered to express a NanoLuc® luciferase fusion of the kinase.

  • Compound Treatment : The cells are treated with varying concentrations of the test compound.

  • Tracer Addition : A fluorescent tracer that binds to the kinase is added to the cells.

  • BRET Measurement : Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer is measured. A decrease in the BRET signal indicates that the compound is displacing the tracer from the kinase.

  • Data Analysis : The data is used to determine the IC50 value, representing the concentration of the compound required to inhibit 50% of tracer binding.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in evaluating this compound, the following diagrams illustrate the experimental workflow for kinase selectivity and the targeted FLT3 signaling pathway.

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Selectivity Assay cluster_analysis Data Analysis This compound This compound Stock Solution KinasePanel Panel of Kinases This compound->KinasePanel Introduction Incubation Incubation KinasePanel->Incubation Measurement Signal Measurement (e.g., qPCR or BRET) Incubation->Measurement Data Quantify Inhibition/% of Control Measurement->Data Selectivity Selectivity Profile Data->Selectivity

Kinase Selectivity Profiling Workflow

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates Proteasome Proteasome FLT3->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Induces Degradation via

This compound-Mediated Degradation of FLT3 and Downstream Signaling

References

Safety Operating Guide

Navigating the Disposal of LWY713: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of the PROTAC FLT3 degrader, LWY713, is a critical component of laboratory safety and environmental responsibility. Due to its potent biological activity and the hazardous nature of its constituent molecules, this compound and all associated materials must be managed as hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Fms-like tyrosine kinase 3 (FLT3) protein. It is synthesized by linking the FLT3 inhibitor Gilteritinib to a ligand for the E3 ubiquitin ligase Cereblon, derived from Lenalidomide. The hazardous properties of these components necessitate a cautious approach to waste management.

Summary of Key Safety and Handling Data

A comprehensive understanding of the hazards associated with this compound and its components is fundamental to safe disposal. The following table summarizes the known hazard information for the constituent parts of this compound.

ParameterGilteritinib InformationLenalidomide InformationGeneral PROTAC Guidance
Primary Hazards Reproductive toxicity 1B[1]Reproductive toxicity (Category 1B or 2), May damage fertility or the unborn child[2][3]Potent, biologically active small molecules[4]
Routes of Exposure Inhalation, skin contact, eye contact, ingestion[5]Inhalation, skin contact, eye contact, ingestion[2][3]Inhalation, skin contact, eye contact, ingestion
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves[5][6]Safety goggles, lab coat, chemical-resistant gloves[2][7]Double-gloving with nitrile gloves, safety glasses with side shields or goggles, fully buttoned lab coat[4]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area[5]Keep container tightly closed. Store in a well-ventilated place.[2]Store in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, typically at -20°C or -80°C[4]

Step-by-Step Disposal Procedures

Adherence to a strict, multi-step disposal protocol is mandatory to mitigate the risks associated with this compound.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first and most critical step.

  • Solid Waste: All disposable materials that have come into direct contact with this compound, including gloves, weighing paper, pipette tips, and contaminated vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions, experimental media containing this compound, and any other liquid waste must be collected in a sealed, leak-proof hazardous waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

Decontamination

Thorough decontamination of all non-disposable equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.

  • Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent. The choice of decontaminant should be based on institutional guidelines and chemical compatibility.

  • Follow the initial decontamination with a thorough cleaning using soap and water.

Final Disposal

All waste containing this compound must be disposed of through your institution's designated hazardous waste management program.

  • Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS department to schedule a pickup for the hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.

Experimental Protocols: PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates a general experimental workflow for utilizing a PROTAC like this compound in a cell-based assay, highlighting the points at which waste is generated.

PROTAC_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis cluster_disposal Disposal weigh Weigh this compound Solid dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve Waste: Weighing paper, contaminated spatula solid_waste Solid Hazardous Waste weigh->solid_waste dilute Prepare Working Dilutions dissolve->dilute Waste: Pipette tips, tubes liquid_waste Liquid Hazardous Waste dissolve->liquid_waste treat Treat Cells with this compound dilute->treat Waste: Pipette tips dilute->liquid_waste incubate Incubate treat->incubate treat->liquid_waste lyse Lyse Cells incubate->lyse Waste: Cell culture plates, media analyze Analyze Protein Levels (e.g., Western Blot) lyse->analyze Waste: Lysate tubes, pipette tips lyse->liquid_waste analyze->solid_waste

Caption: General experimental workflow for this compound, highlighting waste generation points.

Signaling Pathway: this compound Mechanism of Action

Understanding the mechanism of action of this compound provides context for its potent biological activity and the necessity for careful handling and disposal.

LWY713_Mechanism Mechanism of Action of this compound This compound This compound (PROTAC) FLT3 FLT3 (Target Protein) This compound->FLT3 Cereblon Cereblon (E3 Ligase) This compound->Cereblon Ternary_Complex Ternary Complex (FLT3-LWY713-Cereblon) FLT3->Ternary_Complex Cereblon->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FLT3 Degradation Proteasome->Degradation

Caption: this compound facilitates the degradation of the FLT3 protein via the ubiquitin-proteasome system.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.